N,N-Dimethyl-4-(methylthio) aniline-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H13NS |
|---|---|
分子量 |
170.29 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(trideuteriomethylsulfanyl)aniline |
InChI |
InChI=1S/C9H13NS/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3/i3D3 |
InChI 键 |
BZFWSDQZPYVFHP-HPRDVNIFSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Gold Standard in Quantitative Analysis: A Technical Guide to N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of analytical research and drug development, accuracy and reliability are paramount. The quantification of analytes in complex matrices demands robust methodologies that can account for variability during sample preparation and analysis. N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterium-labeled analog of N,N-Dimethyl-4-(methylthio)aniline, has emerged as a critical tool for researchers, primarily serving as an internal standard in mass spectrometry-based quantitative studies.[1] Its near-identical physicochemical properties to its unlabeled counterpart make it the gold standard for correcting analytical variability, ensuring the integrity of quantitative data. This technical guide provides an in-depth overview of the core applications, experimental considerations, and potential research uses of N,N-Dimethyl-4-(methylthio)aniline-d3.
Core Application: Internal Standard in Mass Spectrometry
The principal application of N,N-Dimethyl-4-(methylthio)aniline-d3 is as an internal standard in quantitative analysis, most commonly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]
The Principle of Isotope Dilution Mass Spectrometry (IDMS):
The utility of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known quantity of N,N-Dimethyl-4-(methylthio)aniline-d3 into a sample at the earliest stage of preparation, it acts as a chemical mimic of the endogenous, unlabeled analyte. Any loss of the target analyte during extraction, handling, or ionization in the mass spectrometer will be mirrored by a proportional loss of the deuterated internal standard. Since the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant. This allows for highly accurate quantification, as the internal standard effectively normalizes for variations in sample recovery and matrix effects.
Key Advantages:
-
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. As the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides reliable correction.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Physicochemical and Isotopic Properties
Understanding the properties of N,N-Dimethyl-4-(methylthio)aniline-d3 is crucial for its effective implementation.
| Property | Value/Description | Source/Notes |
| Chemical Formula | C₉H₁₀D₃NS | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| Unlabeled CAS Number | 2388-51-4 | For N,N-Dimethyl-4-(methylthio)aniline |
| Isotopic Purity | Typically >98% | Varies by supplier; certificate of analysis is essential. |
| Deuterium (B1214612) Labeling | d3, typically on one of the methyl groups | The specific position of labeling can vary. |
| Appearance | Varies; often a solid or oil | Dependent on purity and supplier. |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), DMSO. |
Experimental Protocol: Quantitative Analysis using LC-MS/MS
While a specific, universally applicable protocol for every matrix does not exist, the following provides a detailed methodology for the quantification of N,N-Dimethyl-4-(methylthio)aniline in a biological matrix (e.g., plasma) using N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard. This protocol is a composite based on best practices for bioanalytical method development.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N,N-Dimethyl-4-(methylthio)aniline and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N,N-Dimethyl-4-(methylthio)aniline-d3 and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with the same 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or calibrator/quality control sample), add 20 µL of the internal standard spiking solution (100 ng/mL). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
N,N-Dimethyl-4-(methylthio)aniline: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).
-
N,N-Dimethyl-4-(methylthio)aniline-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Expected to be +3 Da from the unlabeled analyte).
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Quantify the concentration of N,N-Dimethyl-4-(methylthio)aniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow and Concepts
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Mass differentiation of analyte and internal standard.
Use as a Tracer in Metabolic Studies
Beyond its role as an internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3 can also be employed as a tracer in metabolic studies. By administering the deuterated compound to an in vivo or in vitro biological system, researchers can track its metabolic fate. The deuterium label allows for the distinction between the administered compound and its metabolites from the endogenous pool of related molecules.
Potential Metabolic Pathways:
Based on studies of structurally similar aniline (B41778) compounds, the metabolism of N,N-Dimethyl-4-(methylthio)aniline is likely to involve several key pathways:
-
N-Demethylation: The removal of one or both methyl groups from the nitrogen atom.
-
Oxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene (B151609) ring.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.
By tracking the appearance of deuterated metabolites using mass spectrometry, researchers can elucidate the primary metabolic routes and kinetics of N,N-Dimethyl-4-(methylthio)aniline.
Caption: Potential metabolic pathways of N,N-Dimethyl-4-(methylthio)aniline.
Conclusion
N,N-Dimethyl-4-(methylthio)aniline-d3 is an indispensable tool for modern analytical research, particularly in the realm of quantitative mass spectrometry. Its role as a deuterated internal standard provides a level of accuracy and precision that is essential for reliable data in drug development, pharmacokinetics, and metabolic studies. Furthermore, its application as a metabolic tracer offers valuable insights into the biotransformation of aniline-containing compounds. A thorough understanding of its properties and the principles of its application, as outlined in this guide, will enable researchers to leverage this powerful analytical tool to its full potential.
References
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterated isotopologue of N,N-Dimethyl-4-(methylthio)aniline. Deuterium-labeled compounds are of significant interest in pharmaceutical research, particularly in metabolic studies and as internal standards for quantitative analysis. This document outlines a detailed experimental protocol for the synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3, summarizes the key characterization data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
N,N-Dimethyl-4-(methylthio)aniline is an organic compound containing a dimethylamino group and a methylthio group attached to a benzene (B151609) ring. Its deuterated analogue, N,N-Dimethyl-4-(methylthio)aniline-d3, where the three hydrogen atoms of the N-methyl groups are replaced with deuterium (B1214612), is a valuable tool in various scientific disciplines. The presence of deuterium atoms can alter the metabolic profile of a compound and provides a distinct mass spectrometric signature, making it an ideal internal standard for pharmacokinetic studies.
This guide proposes a synthetic strategy based on the well-established Eschweiler-Clarke reaction, a method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269). In this proposed synthesis, a deuterated source of formaldehyde is utilized to introduce the deuterium labels.
Synthetic Strategy and Workflow
The synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3 can be achieved in a single step from the commercially available starting material, 4-(methylthio)aniline (B85588), through a reductive amination reaction using deuterated paraformaldehyde and a suitable reducing agent.
Caption: Proposed synthetic workflow for N,N-Dimethyl-4-(methylthio)aniline-d3.
Experimental Protocols
Synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3
This protocol is a proposed method based on standard Eschweiler-Clarke reaction conditions, adapted for deuteration.
Materials:
-
4-(Methylthio)aniline
-
Deuterated Paraformaldehyde (Paraformaldehyde-d2)
-
Formic Acid (98-100%)
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)aniline (1.0 eq).
-
Add deuterated paraformaldehyde (2.5 eq) and formic acid (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure N,N-Dimethyl-4-(methylthio)aniline-d3.
Characterization Data
The following tables summarize the expected and known characterization data for the starting material and the final deuterated product.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-(Methylthio)aniline | C₇H₉NS | 139.22 | Yellow oil |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | C₉H₁₀D₃NS | 170.29 | Yellow oil |
Spectroscopic Data
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 4-(Methylthio)aniline[1] | 7.21 (d, J=8.4 Hz, 2H, Ar-H), 6.66 (d, J=8.4 Hz, 2H, Ar-H), 3.54 (br s, 2H, NH₂), 2.44 (s, 3H, SCH₃) |
| N,N-Dimethyl-4-(methylthio)aniline-d3 (Expected) | ~7.2-7.3 (d, 2H, Ar-H), ~6.6-6.7 (d, 2H, Ar-H), 2.44 (s, 3H, SCH₃). The signal for the N-(CD₃)₂ protons will be absent. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 4-(Methylthio)aniline[1] | 145.1, 131.1, 125.8, 115.8, 18.8 |
| N,N-Dimethyl-4-(methylthio)aniline-d3 (Expected) | ~149.5, ~131.4, ~123.3, ~114.6, ~40.7 (septet, J≈20-22 Hz, N-(CD₃)₂), ~18.2. The signal for the N-CD₃ carbons will appear as a septet due to coupling with deuterium. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z [M+H]⁺ |
| 4-(Methylthio)aniline | ESI | 140.05 |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | ESI | 171.11 |
Logical Relationships in Characterization
The characterization of the final product relies on a comparative analysis with the starting material and an understanding of the effects of deuteration on spectroscopic data.
Caption: Logical flow for the structural confirmation of the target molecule.
References
A Technical Guide to the Physicochemical Properties of Deuterated N,N-Dimethyl-4-(methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-4-(methylthio)aniline is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its deuterated analogue, N,N-Dimethyl-4-(methylthio)aniline-d3, is particularly significant in analytical chemistry. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analyses by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Understanding the physicochemical properties of this deuterated compound is crucial for its proper handling, storage, and application in experimental settings, particularly within the context of drug metabolism and pharmacokinetic (DMPK) studies.
This technical guide provides a summary of available physicochemical data for N,N-Dimethyl-4-(methylthio)aniline and its deuterated form. It also outlines detailed experimental protocols for determining key physicochemical parameters, offering a foundational framework for researchers.
Physicochemical Properties
Quantitative data on the specific physicochemical properties of deuterated N,N-Dimethyl-4-(methylthio)aniline is not extensively available in public literature. The following table summarizes the available information for the non-deuterated parent compound and the deuterated analogue. Researchers are advised to perform experimental determinations for properties critical to their applications.
| Property | N,N-Dimethyl-4-(methylthio)aniline | Deuterated N,N-Dimethyl-4-(methylthio)aniline-d3 |
| Molecular Formula | C₉H₁₃NS | C₉H₁₀D₃NS[2] |
| Molecular Weight | 167.27 g/mol | 170.29 g/mol [2] |
| CAS Number | 2388-51-4[3] | 4019-62-9[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Limited solubility in highly polar solvents; soluble in many organic solvents.[4] | Data not available |
| pKa | Data not available | Data not available |
| LogP | Data not available | Data not available |
Experimental Protocols for Physicochemical Characterization
This section provides detailed methodologies for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a substance's purity.[5][6] Pure crystalline compounds typically exhibit a sharp melting range of 1-2°C.[6]
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[7] Jab the open end of a capillary tube into the sample pile to collect a small amount of solid.[8]
-
Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[8]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6][8]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to find an approximate range.[9]
-
Accurate Determination: Prepare a new sample. Set the starting temperature to about 15-20°C below the approximate melting point found in the previous step.[8][9] Heat at a slow rate of 1-2°C per minute to ensure thermal equilibrium.[5][9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2388-51-4|N,N-Dimethyl-4-(methylthio)aniline|BLD Pharm [bldpharm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Commercial Suppliers and Technical Guide for N,N-Dimethyl-4-(methylthio)aniline-d3
For researchers, scientists, and professionals in drug development, sourcing high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental data. This technical guide provides an in-depth overview of N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterated internal standard, including information on a commercial supplier, its physicochemical properties, and a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
Commercial Availability
N,N-Dimethyl-4-(methylthio)aniline-d3 is available from specialized chemical suppliers. One such prominent vendor is MedChemExpress, which provides this compound for research purposes.[1][2]
Physicochemical and Quantitative Data
While a detailed certificate of analysis for a specific lot should always be requested from the supplier, the following table summarizes the key quantitative data for N,N-Dimethyl-4-(methylthio)aniline-d3, based on information provided by MedChemExpress.[1]
| Parameter | Value |
| Molecular Formula | C₉H₁₀D₃NS |
| Molecular Weight | 170.29 g/mol |
| Intended Use | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |
Application as an Internal Standard in Quantitative Analysis
N,N-Dimethyl-4-(methylthio)aniline-d3 serves as an ideal internal standard for the quantification of its non-deuterated analog, N,N-Dimethyl-4-(methylthio)aniline, and other structurally similar aromatic amines. The incorporation of three deuterium (B1214612) atoms results in a distinct mass shift, allowing for its differentiation from the analyte of interest in mass spectrometry, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. This is crucial for correcting for variations in sample extraction, matrix effects, and instrument response.[1]
Experimental Protocol: Quantification of Aromatic Amines using LC-MS/MS with a Deuterated Internal Standard
The following is a representative experimental protocol for the quantitative analysis of aromatic amines in a given matrix, using a deuterated internal standard like N,N-Dimethyl-4-(methylthio)aniline-d3. This protocol is adapted from established methods for the analysis of primary aromatic amines.[3][4]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the non-deuterated analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N,N-Dimethyl-4-(methylthio)aniline-d3 and dissolve it in 1 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that provides a stable and appropriate signal intensity in the LC-MS/MS system (e.g., 20 µg/kg).[4]
2. Sample Preparation:
-
Matrix Spiking: To an aliquot of the sample matrix (e.g., 1 mL of a liquid sample or a digested solid sample), add a precise volume of the internal standard working solution.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix. The specific extraction method will depend on the nature of the sample.
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of aromatic amines.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization, is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for aromatic amines.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The precursor ion for the analyte will be its protonated molecular ion [M+H]⁺, and for N,N-Dimethyl-4-(methylthio)aniline-d3, it will be [M+3+H]⁺.
-
4. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates the general workflow for a quantitative analysis experiment utilizing a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
In-Depth Technical Guide to the Isotopic Purity of N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic purity analysis, and data interpretation of N,N-Dimethyl-4-(methylthio)aniline-d3. This deuterated analog serves as a crucial internal standard in quantitative bioanalytical studies, particularly in mass spectrometry-based assays for drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
N,N-Dimethyl-4-(methylthio)aniline-d3 is the deuterium-labeled form of N,N-Dimethyl-4-(methylthio)aniline. The incorporation of three deuterium (B1214612) atoms into the N-dimethyl group results in a mass shift of +3 Da compared to the unlabeled parent compound. This mass difference allows for its use as an ideal internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The co-elution of the deuterated standard with the unlabeled analyte allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal interference from the unlabeled analyte and other isotopic species, leading to a more accurate and reliable quantification. This guide details the methodologies to synthesize and ascertain the isotopic purity of N,N-Dimethyl-4-(methylthio)aniline-d3.
Synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3
The synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3 can be achieved through a reductive amination reaction using a deuterated source for the methyl groups. A plausible synthetic route starts from 4-(methylthio)aniline (B85588) and utilizes deuterated formaldehyde (B43269) or paraformaldehyde in the presence of a reducing agent.
Caption: Proposed synthesis pathway for N,N-Dimethyl-4-(methylthio)aniline-d3.
Isotopic Purity Analysis
The determination of the isotopic purity of N,N-Dimethyl-4-(methylthio)aniline-d3 involves quantifying the relative abundance of all isotopic species (isotopologues). The primary isotopologues of interest are:
-
d3: N,N-Dimethyl-4-(methylthio)aniline-d3
-
d2: N,N-Dimethyl-4-(methylthio)aniline-d2
-
d1: N,N-Dimethyl-4-(methylthio)aniline-d1
-
d0: Unlabeled N,N-Dimethyl-4-(methylthio)aniline
The most common and powerful techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining isotopic distribution. By analyzing the mass spectrum of the compound, the relative intensities of the ion signals corresponding to each isotopologue can be measured.
Caption: Workflow for isotopic purity determination by Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the degree of deuteration at the N-methyl positions. The integration of the residual proton signal in the N-methyl region relative to a non-deuterated proton signal in the molecule (e.g., aromatic protons) allows for the calculation of the isotopic purity.
Caption: Workflow for isotopic purity determination by NMR Spectroscopy.
Data Presentation
The quantitative data for the isotopic purity of a batch of N,N-Dimethyl-4-(methylthio)aniline-d3 is typically presented in a Certificate of Analysis (CoA) from the supplier. The data is summarized in a table format for clarity.
Table 1: Isotopic Purity of N,N-Dimethyl-4-(methylthio)aniline-d3 (Example Data)
| Isotopologue | Relative Abundance (%) |
| d3 | 99.5 |
| d2 | 0.3 |
| d1 | 0.1 |
| d0 | 0.1 |
| Isotopic Purity (d3) | 99.5% |
| Chemical Purity (by HPLC/NMR) | >98% |
Note: The data presented above is for illustrative purposes. Actual values are lot-specific and can be found on the Certificate of Analysis provided by the manufacturer.
Experimental Protocols
Protocol for Synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3
Materials:
-
4-(Methylthio)aniline
-
Deuterated paraformaldehyde ((CD₂O)n)
-
Sodium cyanoborohydride-d3 (NaBD₃CN) or Sodium triacetoxyborodeuteride
-
Glacial acetic acid
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a solution of 4-(methylthio)aniline (1 equivalent) in methanol, add deuterated paraformaldehyde (2.5 equivalents) and glacial acetic acid (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride-d3 (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield N,N-Dimethyl-4-(methylthio)aniline-d3.
Protocol for Isotopic Purity Determination by HRMS
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of N,N-Dimethyl-4-(methylthio)aniline-d3 in 50:50 acetonitrile:water with 0.1% formic acid.
-
MS Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Example):
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-200
-
Resolution: >20,000 FWHM
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
-
Data Analysis:
-
Identify the monoisotopic peak for the d3 species ([M+H]⁺).
-
Identify and integrate the peak intensities for the d0, d1, and d2 isotopologues.
-
Calculate the relative abundance of each species.
-
Isotopic Purity (%) = (Intensity of d3 / Sum of intensities of d0, d1, d2, d3) x 100.
-
Protocol for Isotopic Purity Determination by ¹H NMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of N,N-Dimethyl-4-(methylthio)aniline-d3 and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the residual N-CH₃ proton signal (around 2.9 ppm).
-
Integrate the area of a well-resolved aromatic proton signal (e.g., the two protons ortho to the NMe₂ group, around 6.7 ppm).
-
-
Calculation:
-
Let A(N-CH₃) be the integral of the residual N-methyl protons and A(Aromatic) be the integral of the two aromatic protons.
-
The theoretical number of protons for the N-methyl group is 6 (for the d0 compound). The theoretical number of aromatic protons being integrated is 2.
-
Proton Equivalents of N-CH₃ = (A(N-CH₃) / A(Aromatic)) * 2
-
% Deuteration = (1 - (Proton Equivalents of N-CH₃ / 6)) * 100
-
This comprehensive guide provides the foundational knowledge for the synthesis and rigorous isotopic purity assessment of N,N-Dimethyl-4-(methylthio)aniline-d3, ensuring its reliable application in sensitive bioanalytical assays.
N,N-Dimethyl-4-(methylthio)aniline-d3: A Technical Guide for Use as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard for quantitative analytical workflows, particularly in mass spectrometry-based applications. This document outlines the core principles of its use, provides hypothetical yet representative experimental protocols, and presents data in a structured format for clarity and ease of use.
Introduction to N,N-Dimethyl-4-(methylthio)aniline-d3 as an Internal Standard
N,N-Dimethyl-4-(methylthio)aniline-d3 is the deuterium-labeled analogue of N,N-Dimethyl-4-(methylthio)aniline. The incorporation of three deuterium (B1214612) atoms on the methylthio group results in a molecule with a higher mass-to-charge ratio (m/z) than its unlabeled counterpart, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for quantitative analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1]
The primary function of an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results. By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to determine the analyte's concentration, effectively normalizing for experimental variability.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for method development.
| Property | N,N-Dimethyl-4-(methylthio)aniline | N,N-Dimethyl-4-(methylthio)aniline-d3 |
| Molecular Formula | C₉H₁₃NS | C₉H₁₀D₃NS |
| Molecular Weight | 167.27 g/mol | 170.29 g/mol [1] |
| Structure | ||
| Isotopic Purity | Not Applicable | Typically >98% |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
Hypothetical LC-MS/MS Method for Quantification in Human Plasma
This section provides a detailed, albeit illustrative, experimental protocol for the quantification of N,N-Dimethyl-4-(methylthio)aniline in human plasma using N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often suitable for the extraction of small molecules like N,N-Dimethyl-4-(methylthio)aniline from plasma.
Liquid Chromatography Conditions
Chromatographic separation is essential to resolve the analyte and internal standard from matrix components.
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
| Parameter | N,N-Dimethyl-4-(methylthio)aniline | N,N-Dimethyl-4-(methylthio)aniline-d3 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 168.1 | m/z 171.1 |
| Product Ion (Q3) | m/z 122.1 | m/z 125.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 25 eV | 25 eV |
| Declustering Potential | 80 V | 80 V |
Note: These parameters are illustrative and require optimization on the specific instrument being used.
Data Analysis and Quantification
The quantification of N,N-Dimethyl-4-(methylthio)aniline is based on the ratio of its peak area to that of the internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
Method Validation Considerations
A bioanalytical method using an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit of the calibration curve.
-
Accuracy and Precision: Determining the closeness of measured values to the true values and the degree of scatter in the data, respectively, at multiple concentration levels.
-
Matrix Effect: Evaluating the suppression or enhancement of ionization by matrix components.
-
Recovery: Assessing the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.
Conclusion
N,N-Dimethyl-4-(methylthio)aniline-d3 serves as a reliable and effective internal standard for the quantitative analysis of N,N-Dimethyl-4-(methylthio)aniline. Its use is critical for developing robust and accurate analytical methods, particularly in regulated environments such as drug development. The methodologies outlined in this guide, while illustrative, provide a solid foundation for researchers and scientists to develop and validate specific assays tailored to their analytical needs. Proper method development and validation are paramount to ensure the integrity and reliability of the generated data.
References
Deuterated Aniline Derivatives in Mass Spectrometry: A Technical Guide
Introduction
In the fields of analytical chemistry, drug development, and environmental science, mass spectrometry (MS) is an indispensable technique for the identification and quantification of molecules.[1] The precision and accuracy of MS-based quantitative methods are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-ISs).[2] Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for these applications.[3] Their physicochemical properties are nearly identical to the analyte of interest, yet they are distinguishable by mass, allowing them to serve as ideal internal standards to correct for variability during analysis.[4][5]
Aniline (B41778) and its derivatives are foundational structures in numerous pharmaceuticals, dyes, and pesticides.[6][7] Consequently, their detection and quantification are of significant interest. This technical guide provides an in-depth exploration of the applications of deuterated aniline derivatives in mass spectrometry, focusing on their role as internal standards, their use in chemical derivatization, and their application in advanced quantitative proteomics.
Core Application 1: Internal Standards for Quantitative Analysis
The most prevalent application of deuterated aniline derivatives is as internal standards in isotope dilution mass spectrometry (IDMS).[6] This technique is fundamental to achieving high accuracy and precision in quantitative analysis, particularly when dealing with complex matrices like plasma, blood, or environmental samples.[6][8]
Principle of Operation
The core principle of IDMS is the addition of a known quantity of a deuterated analog of the analyte to the sample at the very beginning of the workflow.[6] Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during every step of the process, including extraction, derivatization, and chromatographic separation.[2][5]
Key advantages include:
-
Co-elution with Analyte: In liquid chromatography (LC) or gas chromatography (GC), the deuterated standard and the analyte have virtually identical retention times. This ensures both compounds experience the same analytical conditions, including ion suppression or enhancement caused by the sample matrix.[4][8]
-
Correction for Matrix Effects: Complex biological and environmental samples contain numerous compounds that can interfere with the ionization of the target analyte.[9] Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, calculating the ratio of their signals effectively cancels out this interference, leading to more accurate quantification.[10]
-
Compensation for Sample Loss: Any loss of sample during preparation steps like protein precipitation or solid-phase extraction will affect both the analyte and the deuterated standard equally. The final ratio measurement remains unchanged, preserving the integrity of the quantitative result.[5]
Data Presentation: Performance Metrics
The use of deuterated internal standards demonstrably improves the quality of quantitative data. Tables 1 and 2 summarize performance metrics from studies utilizing deuterated aniline analogs.
Table 1: Improved Accuracy in Pesticide Analysis in Cannabis Matrices Using Deuterated Analogs
| Analyte Group | Matrix | Correction Method | Accuracy (%) | Relative Standard Deviation (RSD) (%) |
| Pesticides & Mycotoxins | Cannabis Flower | Area Response Only | Differs by >60% | >50% |
| Pesticides & Mycotoxins | Cannabis Flower | Internal Standard (Ratio) | Within 25% | <20% |
| Data summarized from a study on pesticide and mycotoxin analysis in differing cannabis matrices, demonstrating the significant improvement in accuracy and precision when using deuterated internal standards for quantification.[10] |
Table 2: Performance Data for Aniline-d5 (B30001) as an Internal Standard for Aniline Analysis in Environmental Water
| Parameter | Value |
| Linearity Range | 0.05 - 2.0 µg/L |
| Repeatability (RSD, n=7 at 0.05 µg/L) | 3.2% |
| Recovery Rate in Environmental Water | 99.0 - 102% |
| Recovery Precision (RSD) | 3.4 - 7.7% |
| This data highlights the excellent linearity, repeatability, and recovery achieved when using aniline-d5 as an internal standard for the LC/MS/MS analysis of aniline in water samples.[11] |
Experimental Protocol: Analysis of 4-(Trifluoromethyl)aniline in Water by LC-MS/MS
This protocol provides a representative method for the determination of an aniline derivative in an environmental water sample using solid-phase extraction (SPE) with a deuterated internal standard.[6]
1. Materials and Reagents:
-
4-(Trifluoromethyl)aniline (analyte) standard
-
4-(Trifluoromethyl)aniline-d4 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction):
-
Prepare a working internal standard solution of 4-(Trifluoromethyl)aniline-d4 (e.g., 1 µg/mL).[6]
-
Take a 100 mL water sample and spike it with a known amount of the internal standard working solution.[6]
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[6]
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[6]
-
Wash the cartridge with 5 mL of 5% methanol in water to remove potential interferences.[6]
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard from the cartridge with 1-2 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.[10]
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the analyte and the deuterated internal standard.[4]
4. Data Analysis:
-
Integrate the peak areas for the selected ions of the analyte and the deuterated internal standard.[4]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[4]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of prepared calibrators.[4]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Visualization: Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using a deuterated aniline internal standard (IS).
Core Application 2: Chemical Derivatization
Chemical derivatization is a strategy used in mass spectrometry to improve the analytical properties of target molecules.[12][13] This can involve enhancing chromatographic retention, improving ionization efficiency, or directing fragmentation in MS/MS analysis.[13] Aniline can be used as a derivatizing agent, particularly for the analysis of carboxylic acids like short-chain fatty acids (SCFAs).
Principle of Operation
For molecules that exhibit poor ionization efficiency or chromatographic behavior, a chemical tag can be attached. In the case of carboxylic acids, aniline can be coupled to the carboxyl group using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms an amide bond, converting the polar, acidic analyte into a more hydrophobic and readily ionizable derivative.
Experimental Protocol: Derivatization of Short-Chain Fatty Acids (SCFAs) with Aniline
This protocol is adapted from a method for metabolite profiling.[14]
1. Reagent Preparation:
-
Standard Solution: Prepare a stock solution of SCFA standards (e.g., acetate, propionate, butyrate) in 50% isopropanol.
-
Internal Standard Solution: Prepare a solution of corresponding isotope-labeled SCFAs in LC-grade water.
-
Derivatization Master Mix: Prepare a master mix containing methanol, LC-grade water, 100 mM aniline, 50 mM EDC, 2 M HCl, and the internal standard solution.[14]
2. Derivatization Procedure:
-
In a 96-well plate, add 25 µL of each sample, standard, or blank.
-
Add 75 µL of the cold (4°C) derivatization master mix to each well.[14]
-
Incubate the mixture for 30 minutes at 4°C to facilitate the coupling reaction.[14]
-
Quench the reaction by adding a quenching agent like 500 mM β-mercaptoethanol.[14]
-
Incubate for an additional 30 minutes at room temperature.[14]
-
The samples are now ready for LC-MS analysis.
Visualization: Aniline Derivatization Reaction
Caption: Derivatization of a carboxylic acid with aniline using EDC as a coupling agent.
Core Application 3: Quantitative Proteomics with ANIBAL
Beyond their use as internal standards for small molecules, aniline derivatives are part of advanced strategies for quantitative proteomics. The ANIBAL (ANiline Benzoic Acid Labeling) technique utilizes stable isotope-labeled aniline to quantify proteins in complex biological samples.[15]
Principle of Operation
ANIBAL is a chemical labeling approach that targets two of the most common functional groups in proteins: amino groups (e.g., lysine (B10760008) side chains, N-termini) and carboxylic acid groups (e.g., aspartic acid, glutamic acid side chains, C-termini).[15]
The workflow involves two parallel reactions on two different protein samples (e.g., control vs. treated):
-
"Light" Labeling: One sample is treated with ¹²C-aniline (to label carboxyl groups) and ¹²C-benzoic acid (to label amino groups).[15]
-
"Heavy" Labeling: The second sample is treated with ¹³C-aniline and ¹³C-benzoic acid.[15]
This results in a 6 Dalton mass difference for each labeled site.[15] After labeling, the two samples are combined, digested into peptides, and analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptide peaks separated by a predictable mass shift. The ratio of the intensities of the "heavy" and "light" peptide peaks directly corresponds to the relative abundance of that protein in the two original samples. By targeting two different functionalities, ANIBAL increases the amount of quantifiable information that can be obtained from a proteomics experiment.[15]
Visualization: ANIBAL Proteomics Workflow
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. lcms.cz [lcms.cz]
- 11. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ddtjournal.com [ddtjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Antibiotic-induced gut microbiota depletion enhances glucose tolerance linked to GLP-1 signaling [frontiersin.org]
- 15. ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Isotope Effects in N,N-Dimethyl-4-(methylthio)aniline-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, is a promising approach to improving the pharmacokinetic profiles of new chemical entities. By replacing hydrogen atoms at sites of metabolism with their heavier, stable isotope, deuterium, it is possible to slow down metabolic processes due to the kinetic isotope effect (KIE). This can lead to increased drug exposure, longer half-life, and potentially a more favorable safety profile by reducing the formation of reactive or toxic metabolites. This technical guide provides an in-depth analysis of the anticipated isotope effects for N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterated analog of N,N-Dimethyl-4-(methylthio)aniline. While specific experimental data for this deuterated compound is not publicly available, this guide synthesizes established principles of drug metabolism and kinetic isotope effects from closely related analogs to provide a robust predictive framework. We will explore the expected metabolic pathways, the quantitative impact of deuteration on metabolic rates, detailed experimental protocols for studying these effects, and the potential for metabolic switching.
Introduction to Isotope Effects in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, the most common application is the substitution of hydrogen (¹H) with deuterium (²H or D). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a significant decrease in the reaction rate if C-H bond cleavage is the rate-determining step of a metabolic transformation. This is particularly relevant for reactions catalyzed by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs and often involve the abstraction of a hydrogen atom.[1] The magnitude of the KIE is expressed as the ratio of the reaction rates for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step and can range from 2 to as high as 10.
Predicted Metabolic Pathways of N,N-Dimethyl-4-(methylthio)aniline
Based on the metabolism of structurally similar compounds, such as N,N-dimethylaniline and thioanisole (B89551) derivatives, N,N-Dimethyl-4-(methylthio)aniline is expected to undergo several metabolic transformations, primarily mediated by cytochrome P450 enzymes. The principal pathways are predicted to be:
-
N-Demethylation: The sequential removal of the two methyl groups from the tertiary amine to form N-methyl-4-(methylthio)aniline and subsequently 4-(methylthio)aniline (B85588). This is a very common metabolic pathway for N,N-dimethylaryl amines.
-
N-Oxidation: The formation of an N-oxide metabolite, N,N-Dimethyl-4-(methylthio)aniline N-oxide.
-
S-Oxidation: The oxidation of the methylthio group to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This is a characteristic metabolic pathway for thioanisole and related compounds.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, although this is generally a less favored pathway for this class of compounds.
The deuteration of the N-methyl groups in N,N-Dimethyl-4-(methylthio)aniline-d3 is specifically designed to retard the N-demethylation pathway.
Caption: Predicted Metabolic Pathways for N,N-Dimethyl-4-(methylthio)aniline.
Quantitative Analysis of the Kinetic Isotope Effect
While specific data for N,N-Dimethyl-4-(methylthio)aniline-d3 is unavailable, we can extrapolate from studies on other deuterated N,N-dimethylaryl amines and amides to predict the likely impact of deuteration on its metabolism. The primary anticipated effect is a significant reduction in the rate of N-demethylation. This would manifest as a decrease in the intrinsic clearance (CLint) for this pathway.
Table 1: Representative Kinetic Isotope Effect Data for N-Demethylation of Analogous Compounds
| Compound | Isotopic Labeling | In Vitro System | KIE (kH/kD) on Vmax/Km | Reference |
| N,N-Dimethylaniline | N-(CH₃)(CD₃) | Rat Liver Microsomes | 2.33 | |
| N,N-Dimethylbenzamide | N-(CH₃)(CD₃) | Rat Liver Microsomes | 1.75 | [2] |
| N-Nitrosodimethylamine | N-(CD₃)₂ | Rat Liver Microsomes | ~5 (on Km) |
This table presents data from analogous compounds to illustrate the expected magnitude of the kinetic isotope effect.
The data from these analogous compounds suggest that a significant KIE is to be expected for the N-demethylation of N,N-Dimethyl-4-(methylthio)aniline-d3. A KIE in the range of 2 to 5 would translate to a 50% to 80% reduction in the rate of formation of the N-demethylated metabolites.
Potential for Metabolic Switching
A significant consequence of slowing down a primary metabolic pathway through deuteration is the potential for "metabolic switching." When N-demethylation is inhibited, the parent compound remains in circulation for a longer period, increasing the likelihood of it being metabolized by alternative, previously minor, pathways. In the case of N,N-Dimethyl-4-(methylthio)aniline-d3, a reduction in N-demethylation could lead to an increase in the formation of N-oxide and S-oxidized metabolites.
Caption: Concept of Metabolic Switching due to Deuteration.
Experimental Protocols
To experimentally determine the isotope effects in N,N-Dimethyl-4-(methylthio)aniline-d3, a series of in vitro and in vivo studies would be necessary.
Synthesis of N,N-Dimethyl-4-(methylthio)aniline-d3
A potential synthetic route would involve the N-methylation of 4-(methylthio)aniline using a deuterated methylating agent.
Protocol:
-
Starting Material: 4-(methylthio)aniline.
-
Deuterated Reagent: Deuterated paraformaldehyde (d2-paraformaldehyde) or deuterated methyl iodide (CD₃I).
-
Reaction: Reductive amination using d2-paraformaldehyde and a reducing agent such as sodium triacetoxyborohydride, or direct alkylation with CD₃I in the presence of a non-nucleophilic base.
-
Purification: The crude product would be purified using column chromatography on silica (B1680970) gel.
-
Characterization: The final product's identity and isotopic purity would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Metabolic Stability Assay
This assay would quantify the rate of metabolism of the deuterated and non-deuterated compounds in a controlled environment.
Protocol:
-
Test System: Human or rat liver microsomes, which contain a high concentration of CYP enzymes.[3][4]
-
Incubation: The test compound (deuterated or non-deuterated) is incubated with liver microsomes at 37°C in the presence of NADPH (a necessary cofactor for CYP activity).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). The KIE is then determined by comparing the CLint values for the deuterated and non-deuterated compounds.
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study
This study would assess how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.
Protocol:
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.[5][6][7][8]
-
Dosing: The deuterated and non-deuterated compounds are administered to separate groups of animals, usually via oral gavage and intravenous injection to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the parent compound and its major metabolites in the plasma samples are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life.
-
Comparison: The pharmacokinetic parameters of the deuterated and non-deuterated compounds are compared to determine the in vivo impact of the isotope effect.
Conclusion
The deuteration of N,N-Dimethyl-4-(methylthio)aniline at the N-methyl positions is a well-founded strategy to mitigate its metabolism via the N-demethylation pathway. Based on established principles and data from analogous compounds, it is predicted that N,N-Dimethyl-4-(methylthio)aniline-d3 will exhibit a significant kinetic isotope effect, leading to a reduced rate of N-demethylation. This is expected to increase the in vivo exposure and half-life of the parent compound. However, researchers and drug development professionals should be mindful of the potential for metabolic switching, which could alter the metabolite profile of the compound. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these predictions and for the comprehensive characterization of the isotope effects in N,N-Dimethyl-4-(methylthio)aniline-d3. Such studies are crucial for the rational design of deuterated drugs with improved pharmacokinetic and safety profiles.
References
- 1. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. unmc.edu [unmc.edu]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pk/bio-distribution | MuriGenics [murigenics.com]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of N,N-Dimethyl-4-(methylthio)aniline-d3
For Immediate Release
This technical guide provides a comprehensive overview of the best practices for the storage and handling of N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterated aniline (B41778) derivative critical for research and development in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Adherence to these guidelines is crucial for maintaining the compound's chemical and isotopic integrity, ensuring the accuracy and reproducibility of experimental results.
Executive Summary
N,N-Dimethyl-4-(methylthio)aniline-d3 is a valuable tool in various scientific applications, including its use as an internal standard in pharmacokinetic studies. Its stability is paramount for the reliability of such assays. This guide outlines the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound. While specific quantitative stability data for N,N-Dimethyl-4-(methylthio)aniline-d3 is not extensively available in public literature, this guide synthesizes information from safety data sheets of analogous compounds and general principles of deuterated compound stability to provide a robust framework for its handling.
Recommended Storage and Handling Conditions
To minimize degradation and preserve the isotopic purity of N,N-Dimethyl-4-(methylthio)aniline-d3, the following storage conditions are recommended based on information for structurally similar compounds[1]:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. The compound is noted to be air-sensitive[1].
-
Temperature: The recommended storage temperature should be in accordance with the product label[1]. Generally, a cool and dry location is advisable.
-
Light: The compound is light-sensitive[1]. It should be stored in an opaque or amber container to protect it from light.
-
Moisture: Keep the container tightly closed in a dry and well-ventilated place to prevent hydrolysis[1].
-
Container: Use a tightly sealed container made of a non-reactive material.
Potential Degradation Pathways
Based on the chemical structure of N,N-Dimethyl-4-(methylthio)aniline-d3 and known degradation pathways of similar aniline derivatives, several potential routes of degradation should be considered:
-
Oxidation: The dimethylamino and methylthio groups are susceptible to oxidation. This can lead to the formation of N-oxides and sulfoxides, respectively.
-
N-Demethylation: Photodegradation or metabolic processes can lead to the removal of one or both methyl groups from the nitrogen atom[2].
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions in aqueous solutions could potentially lead to hydrolysis.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the N-methyl groups are generally stable. However, under certain pH and temperature conditions, there is a possibility of H/D exchange, which would compromise the isotopic purity of the compound[3].
Quantitative Stability Data
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | % Degradation | Degradants Identified | Isotopic Purity (D-content) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | ||||||
| Basic Hydrolysis | 0.1 M NaOH, 60°C | ||||||
| Oxidative | 3% H₂O₂, RT | ||||||
| Thermal | 80°C, Solid State | ||||||
| Photolytic | ICH Q1B Option 2 | ||||||
| Long-Term | 25°C/60% RH | ||||||
| Accelerated | 40°C/75% RH |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies to assess the stability of N,N-Dimethyl-4-(methylthio)aniline-d3. These protocols are based on established ICH guidelines for stability testing[4].
General Stock Solution Preparation
Prepare a stock solution of N,N-Dimethyl-4-(methylthio)aniline-d3 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
Forced Degradation Studies
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Analyze the samples by HPLC.
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals.
-
Analyze the samples by HPLC.
-
Place a known quantity of the solid compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze the samples by HPLC.
Analytical Method
A stability-indicating HPLC method should be developed and validated. This method must be capable of separating the parent compound from all potential degradation products. A common approach would be a reverse-phase HPLC with UV detection, and for identification of degradants, hyphenated techniques like LC-MS are invaluable[5].
Visualizations
The following diagrams illustrate the key logical flows in assessing the stability of N,N-Dimethyl-4-(methylthio)aniline-d3.
References
CAS number and molecular weight of N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the isotopically labeled compound N,N-Dimethyl-4-(methylthio)aniline-d3, designed for use in research and development settings. This document outlines its chemical properties, primary applications, and theoretical metabolic pathways.
Core Compound Data
N,N-Dimethyl-4-(methylthio)aniline-d3 is the deuterated form of N,N-Dimethyl-4-(methylthio)aniline. The incorporation of three deuterium (B1214612) atoms on the S-methyl group results in a mass shift that makes it an ideal internal standard for quantitative mass spectrometry analysis.
Below is a summary of the key quantitative data for both the deuterated compound and its non-deuterated analogue.
| Property | N,N-Dimethyl-4-(methylthio)aniline-d3 | N,N-Dimethyl-4-(methylthio)aniline |
| CAS Number | 4019-62-9[1] | 2388-51-4[2] |
| Molecular Formula | C₉H₁₀D₃NS[1][3] | C₉H₁₃NS |
| Molecular Weight | 170.29[1][3] | 167.27[2] |
Application in Quantitative Analysis
The primary application of N,N-Dimethyl-4-(methylthio)aniline-d3 is as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[3]. Deuterated standards are considered the gold standard for bioanalysis using mass spectrometry.[4]
The key advantages of using a deuterated internal standard like N,N-Dimethyl-4-(methylthio)aniline-d3 include:
-
Similar Chemical and Physical Properties: The deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest.[5]
-
Co-elution with Analyte: In chromatographic separations, the deuterated standard and the analyte have almost identical retention times, ensuring they experience the same analytical conditions and potential matrix effects.[4][5]
-
Correction for Variability: By adding a known quantity of the deuterated standard to samples at the start of the preparation process, it is possible to correct for variations introduced during extraction, handling, and injection.[5]
Experimental Workflow for Quantitative Analysis
Putative Metabolic Pathways
Specific signaling or metabolic pathways for N,N-Dimethyl-4-(methylthio)aniline are not well-documented. However, based on the metabolism of the structurally related compound N,N-dimethylaniline, a putative metabolic pathway can be proposed. Studies on N,N-dimethylaniline have shown that its metabolism primarily involves N-demethylation and N-oxidation[6][7]. Other potential reactions for similar compounds include glucuronidation and sulfation.[8]
The following diagram illustrates a hypothetical metabolic pathway for N,N-Dimethyl-4-(methylthio)aniline based on these known metabolic reactions of similar aniline (B41778) compounds.
Disclaimer: The metabolic pathway shown is hypothetical and based on the metabolism of structurally related compounds. Further experimental validation is required to confirm these pathways for N,N-Dimethyl-4-(methylthio)aniline.
Conclusion
N,N-Dimethyl-4-(methylthio)aniline-d3 is a valuable tool for researchers requiring high precision and accuracy in the quantitative analysis of its non-deuterated analogue. Its properties make it an excellent internal standard for mass spectrometry-based applications. While detailed experimental protocols and specific biological pathway information are limited, the general principles of its use and its likely metabolic fate can be inferred from existing knowledge of similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2388-51-4|N,N-Dimethyl-4-(methylthio)aniline|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 8. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS [mdpi.com]
Methodological & Application
LC-MS/MS method development using N,N-Dimethyl-4-(methylthio)aniline-d3
An Application Note on the Development and Validation of a Robust LC-MS/MS Method for Small Molecule Quantification in Human Plasma Using N,N-Dimethyl-4-(methylthio)aniline-d3 as an Internal Standard
Abstract
This application note details the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model small molecule, "Analyte X," in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled (SIL) internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3, was utilized. The methodology demonstrates excellent performance, effectively mitigating matrix effects and achieving reliable quantification across a defined analytical range.[1][2] The protocol follows the principles outlined in regulatory guidelines for bioanalytical method validation.[3][4]
Introduction
Quantitative bioanalysis using LC-MS/MS is a cornerstone of drug development, providing critical data for pharmacokinetic and toxicokinetic studies.[5] A significant challenge in this field is the "matrix effect," where co-eluting endogenous components from complex biological samples like plasma can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[6][7][8] The most effective strategy to compensate for these variations is the use of a SIL internal standard (IS).[2][9] A SIL-IS is an analog of the analyte with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[10] Due to their near-identical physicochemical properties, the SIL-IS co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, allowing for reliable ratio-based quantification.[2][11]
This note describes a complete workflow for quantifying "Analyte X" in human plasma using N,N-Dimethyl-4-(methylthio)aniline-d3 as the internal standard.[12] The method employs a simple protein precipitation protocol for sample preparation and a rapid chromatographic separation.
Experimental Protocols
Materials and Reagents
-
Analytes: Analyte X (hypothetical reference standard), N,N-Dimethyl-4-(methylthio)aniline-d3 (Internal Standard).
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724), and LC-MS grade water with 0.1% formic acid.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, analytical balance, and a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Analyte X and N,N-Dimethyl-4-(methylthio)aniline-d3 in methanol to prepare individual 1 mg/mL stock solutions.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions for Analyte X by serially diluting the primary stock with a 50:50 methanol/water mixture. These solutions are used to spike into blank plasma to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the N,N-Dimethyl-4-(methylthio)aniline-d3 primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Spiking Solution (100 ng/mL N,N-Dimethyl-4-(methylthio)aniline-d3 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: Hold at 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: Hold at 5% B (re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Diagrams and Visualizations
Caption: A flowchart of the bioanalytical method from sample preparation to final quantification.
Caption: How a co-eluting SIL-IS compensates for signal suppression caused by matrix effects.
Results and Data Presentation
The method was validated according to established bioanalytical guidelines.[13][14] The MRM transitions were optimized for both Analyte X and the internal standard.
Table 1: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte X | 312.2 | 180.1 | 100 | 25 |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | 171.1 | 125.1 | 100 | 22 |
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL in human plasma.
Table 2: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean Equation | y = 0.0152x + 0.0008 |
| Correlation Coefficient (r²) | > 0.998 |
Precision and accuracy were assessed using four levels of quality control (QC) samples in six replicates over three separate analytical runs.
Table 3: Summary of Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 6.8 | -4.2 | 8.1 | -2.5 |
| LQC | 1.5 | 5.1 | 2.7 | 6.5 | 3.1 |
| MQC | 75.0 | 3.4 | 1.5 | 4.2 | 0.9 |
| HQC | 400.0 | 2.9 | -0.8 | 3.8 | -1.4 |
CV = Coefficient of Variation; RE = Relative Error
Discussion
The validation results demonstrate that this LC-MS/MS method is reliable, precise, and accurate for the quantification of Analyte X in human plasma. The use of the deuterated internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3, was critical to achieving this performance. As shown in the data, the precision (%CV) and accuracy (%RE) values at all QC levels were well within the accepted limits of ±15% (±20% for the LLOQ) as specified by regulatory agencies.[15] The simple protein precipitation method proved effective for sample cleanup, offering high throughput without significant matrix effects impacting data quality, largely due to the compensation provided by the co-eluting SIL-IS.
Conclusion
A robust, sensitive, and high-throughput LC-MS/MS method was successfully developed and validated for the quantification of Analyte X in human plasma. The application of N,N-Dimethyl-4-(methylthio)aniline-d3 as a stable isotope-labeled internal standard proved essential for mitigating variability and ensuring data integrity. This methodology is well-suited for supporting regulated bioanalytical studies in the drug development pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. nebiolab.com [nebiolab.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note & Protocol: Quantitative Analysis of N,N-Dimethyl-4-(methylthio)aniline using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-4-(methylthio)aniline is a substituted aniline (B41778) derivative that may be of interest in various fields, including drug metabolism studies and environmental analysis. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and safety assessments. This application note describes a robust and sensitive method for the quantitative analysis of N,N-Dimethyl-4-(methylthio)aniline in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3. The use of a deuterated internal standard is critical for correcting matrix effects and improving the accuracy and precision of the assay.[1]
Principle
The method employs a protein precipitation-based sample preparation to extract N,N-Dimethyl-4-(methylthio)aniline and its deuterated internal standard from the biological matrix. The extracts are then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer. The analyte and internal standard are separated chromatographically and detected using electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is proportional to the analyte concentration in the sample.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Autosampler vials
-
-
Reagents:
-
N,N-Dimethyl-4-(methylthio)aniline (analytical standard)
-
N,N-Dimethyl-4-(methylthio)aniline-d3 (internal standard)[2][3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Control biological matrix (e.g., human plasma)
-
Detailed Experimental Protocol
Standard and Internal Standard Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Dimethyl-4-(methylthio)aniline and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N,N-Dimethyl-4-(methylthio)aniline-d3 and dissolve it in 1 mL of methanol.
Working Solutions
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (control plasma for blanks, standards, and QCs; sample plasma for unknowns) into the corresponding tubes.
-
For calibration standards and QCs, spike 5 µL of the respective analyte working solution. For blanks and unknown samples, add 5 µL of 50:50 (v/v) methanol:water.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank. Add 10 µL of methanol to the blank.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (equilibration)
-
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions (Hypothetical):
-
N,N-Dimethyl-4-(methylthio)aniline: Q1: 168.1 -> Q3: 122.1 (quantifier), Q1: 168.1 -> Q3: 91.1 (qualifier)
-
N,N-Dimethyl-4-(methylthio)aniline-d3: Q1: 171.1 -> Q3: 125.1 (quantifier)
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
-
Data Presentation
The quantitative data should be summarized in clear and structured tables.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| N,N-Dimethyl-4-(methylthio)aniline | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 2.91 | 97.0 | 6.2 |
| Mid QC | 100 | 102.5 | 102.5 | 4.1 |
| High QC | 800 | 792.0 | 99.0 | 3.5 |
Method Validation
A full validation of this bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10).[4][5] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.[1]
-
Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Logical Relationships
The relationship between the analyte, internal standard, and the analytical process can be visualized as follows:
References
Application Notes and Protocols for N,N-Dimethyl-4-(methylthio)aniline-d3 Spiking in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring the highest accuracy and precision. This document provides a detailed protocol for the preparation of samples spiked with N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterated internal standard for the quantification of its corresponding analyte, N,N-Dimethyl-4-(methylthio)aniline.
N,N-Dimethyl-4-(methylthio)aniline-d3 is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, leading to similar behavior during sample extraction, chromatography, and ionization. This co-elution ensures that any variability introduced during the analytical process affects both the analyte and the internal standard equally, allowing for reliable correction and highly accurate quantification.[1][2] This application note will detail the necessary materials, preparation of stock and working solutions, and various sample preparation protocols for different biological matrices.
Materials and Reagents
-
Analyte: N,N-Dimethyl-4-(methylthio)aniline
-
Internal Standard: N,N-Dimethyl-4-(methylthio)aniline-d3
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), water, ethyl acetate (B1210297), methyl-tert-butyl ether (MTBE)
-
Acids and Bases: Formic acid, ammonium (B1175870) acetate, sodium hydroxide
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA), human urine
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., C18), liquid handling system (optional).
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the quantitative assay.
1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of N,N-Dimethyl-4-(methylthio)aniline and N,N-Dimethyl-4-(methylthio)aniline-d3 into separate volumetric flasks.
-
Dissolve the compounds in a suitable organic solvent, such as methanol or acetonitrile, to a final volume of 1 mL.
-
Store the stock solutions at -20°C in amber vials to protect from light. The stability of stock solutions should be assessed as per ICH M10 guidelines.[3][4]
2. Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent (e.g., 50:50 methanol:water). These solutions will be used to construct the calibration curve.
-
Prepare a working solution of the N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard by diluting the stock solution to a fixed concentration. The optimal concentration should be determined during method development but is often in the range of 20-100 ng/mL for plasma samples.[4] This working solution will be added to all samples, including calibration standards and quality controls.
Sample Preparation Protocols
The choice of sample preparation protocol depends on the biological matrix and the required level of cleanliness and sensitivity. It is crucial to add the internal standard at the beginning of the sample preparation process to account for any analyte loss during extraction.
Protocol 1: Protein Precipitation (for Plasma or Serum)
This is a simple and rapid method suitable for high-throughput analysis.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the N,N-Dimethyl-4-(methylthio)aniline-d3 working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma, Serum, or Urine)
LLE provides a cleaner extract compared to protein precipitation.
-
To 200 µL of the biological sample, add 20 µL of the N,N-Dimethyl-4-(methylthio)aniline-d3 working solution and vortex.
-
Add a suitable extraction solvent such as ethyl acetate or methyl-tert-butyl ether (MTBE) (e.g., 1 mL).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)
SPE offers the cleanest extracts and is ideal for methods requiring high sensitivity.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of the biological sample, add 50 µL of the N,N-Dimethyl-4-(methylthio)aniline-d3 working solution and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., 1 mL of acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Method (Starting Point for Optimization)
The following are suggested starting parameters for the LC-MS/MS analysis of N,N-Dimethyl-4-(methylthio)aniline and its deuterated internal standard. These parameters are based on methods for the closely related compound N,N-dimethylaniline and other aromatic amines and should be optimized for your specific instrumentation and application.[3][5]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UHPLC System |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | To be determined by infusing standard solutions of the analyte and internal standard. For N,N-Dimethyl-4-(methylthio)aniline (MW: 167.27), a potential precursor ion would be [M+H]+ at m/z 168.3. For the d3-internal standard (MW: 170.29), the precursor would be [M+H]+ at m/z 171.3. Product ions would need to be optimized. |
| Collision Energy | To be optimized for each MRM transition. |
Method Validation
The bioanalytical method should be fully validated according to the International Council for Harmonisation (ICH) M10 guidelines.[3][4][6] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Calibration Curve: Evaluate the linearity, range, and weighting model.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) levels (LQC, MQC, HQC).
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) and in stock and working solutions.[3][7] Aromatic amines are generally stable at low temperatures (-20°C or -80°C) but may show degradation at room temperature.[7]
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Example of Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| LLOQ | 1.0 | 1.05 ± 0.08 | 105.0 |
| LQC | 3.0 | 2.95 ± 0.15 | 98.3 |
| MQC | 50.0 | 51.2 ± 2.5 | 102.4 |
| HQC | 150.0 | 148.5 ± 8.2 | 99.0 |
Experimental Workflow Diagramdot
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. osha.gov [osha.gov]
Application Note: The Use of N,N-Dimethyl-4-(methylthio)aniline-d3 in Pharmacokinetic Studies
Introduction
In pharmacokinetic (PK) research, the precise quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The gold standard for bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data can be affected by variability in sample preparation, matrix effects, and instrument drift. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial.[1][2] N,N-Dimethyl-4-(methylthio)aniline-d3 is the deuterium-labeled analogue of N,N-Dimethyl-4-(methylthio)aniline and serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart in pharmacokinetic studies.[3][4] This document provides a comprehensive overview of the application of N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard in a hypothetical pharmacokinetic study of N,N-Dimethyl-4-(methylthio)aniline.
Principle of Deuterated Internal Standards
Deuterated internal standards are compounds where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[5] This substitution results in a molecule that is chemically identical to the analyte but has a higher mass.[2] Consequently, the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same ionization effects in the mass spectrometer.[5] By adding a known concentration of the deuterated internal standard to all samples, calibration standards, and quality controls, it is possible to accurately quantify the analyte by calculating the ratio of the analyte's peak area to the internal standard's peak area. This normalization corrects for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.[1][2]
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involving the use of N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard follows a systematic workflow from sample collection to data analysis.
References
Application Notes: Quantitative Analysis of N,N-Dimethyl-4-(methylthio)aniline in Environmental Samples using Isotope Dilution Mass Spectrometry with N,N-Dimethyl-4-(methylthio)aniline-d3
Introduction
N,N-Dimethyl-4-(methylthio)aniline is an aniline (B41778) derivative used in various industrial processes, including the synthesis of dyes and pharmaceuticals. Its potential release into the environment through industrial effluents necessitates sensitive and accurate monitoring methods to assess its environmental fate and ensure regulatory compliance. This application note describes a robust and reliable method for the quantitative analysis of N,N-Dimethyl-4-(methylthio)aniline in environmental water and soil samples. The method utilizes N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample recovery during preparation and analysis, thereby ensuring high accuracy and precision.[1]
Principle of Isotope Dilution
Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, N,N-Dimethyl-4-(methylthio)aniline-d3) to the sample at the beginning of the analytical process. The labeled compound, being chemically identical to the native analyte, experiences the same losses during sample preparation and extraction, and exhibits similar ionization behavior in the mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, irrespective of sample loss or matrix-induced signal suppression or enhancement.
Caption: Principle of Isotope Dilution Analysis.
Experimental
Materials and Reagents
-
N,N-Dimethyl-4-(methylthio)aniline (≥98% purity)
-
N,N-Dimethyl-4-(methylthio)aniline-d3 (isotopic purity ≥99%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
An LC-MS/MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer was used for the analysis.
Standard Preparation
Stock solutions of N,N-Dimethyl-4-(methylthio)aniline and N,N-Dimethyl-4-(methylthio)aniline-d3 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture. Calibration standards were prepared by spiking the appropriate amount of the N,N-Dimethyl-4-(methylthio)aniline working solution into blank matrix extracts and adding a constant concentration of the N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard.
Sample Preparation Protocols
Water Sample Preparation Protocol
-
Collect 100 mL of the water sample in a clean glass container.
-
Spike the sample with a known amount of N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard solution.
-
Adjust the sample pH to >11 with ammonium hydroxide.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 methanol:water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Soil Sample Preparation Protocol
-
Weigh 10 g of the soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known amount of N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard solution.
-
Add 20 mL of methanol to the tube.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-6) with another 20 mL of methanol.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
Add 10 mL of deionized water to the extract and proceed with the SPE cleanup as described in the water sample preparation protocol (steps 4-11).
Caption: General Experimental Workflow.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B in 8 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, hold for 2.9 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N-Dimethyl-4-(methylthio)aniline | 168.1 | 122.1 | 20 |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | 171.1 | 125.1 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of N,N-Dimethyl-4-(methylthio)aniline in environmental samples. The use of the deuterated internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3, effectively compensated for matrix effects observed in both water and soil samples.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).
| Parameter | Water Matrix | Soil Matrix |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.998 | >0.997 |
| LOD (ng/mL or ng/g) | 0.03 | 0.08 |
| LOQ (ng/mL or ng/g) | 0.1 | 0.25 |
Recovery and Precision
Recovery and precision were assessed by spiking blank water and soil samples at three different concentration levels.
| Matrix | Spiking Level (ng/mL or ng/g) | Average Recovery (%) | RSD (%) (n=6) |
| Water | 0.5 | 98.2 | 4.5 |
| Water | 5.0 | 101.5 | 3.2 |
| Water | 50.0 | 99.8 | 2.8 |
| Soil | 1.0 | 95.4 | 6.1 |
| Soil | 10.0 | 97.2 | 4.8 |
| Soil | 100.0 | 98.5 | 3.5 |
Conclusion
This application note presents a highly sensitive, accurate, and robust method for the quantification of N,N-Dimethyl-4-(methylthio)aniline in environmental water and soil samples. The use of N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard in an isotope dilution LC-MS/MS method is crucial for mitigating matrix effects and ensuring reliable data. The detailed protocols for sample preparation and the optimized LC-MS/MS parameters provide a comprehensive guide for researchers, scientists, and drug development professionals involved in environmental monitoring and analysis.
References
Application Notes and Protocols for Metabolite Identification using N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
N,N-Dimethyl-4-(methylthio)aniline-d3 is the deuterium-labeled form of N,N-Dimethyl-4-(methylthio)aniline. This stable isotope-labeled (SIL) compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart and its metabolites in complex biological matrices. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it corrects for variability in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring the highest level of accuracy and precision.
The parent compound, N,N-Dimethyl-4-(methylthio)aniline, is an aromatic amine containing a sulfur moiety, making it a subject of interest in drug metabolism studies due to the potential for various metabolic transformations. These can include oxidations at the nitrogen and sulfur atoms, demethylation, and aromatic hydroxylation. Understanding the metabolic fate of such compounds is crucial in drug discovery and development to assess their efficacy, potential toxicity, and pharmacokinetic profiles.
Principle of Application
N,N-Dimethyl-4-(methylthio)aniline-d3 is chemically identical to the analyte of interest but has a higher molecular weight due to the presence of three deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer. When spiked into a biological sample at a known concentration, it co-elutes with the unlabeled analyte and its metabolites during liquid chromatography (LC). By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, even in the presence of matrix effects that can suppress or enhance the ion signal.
Key Applications:
-
Metabolite Identification: By comparing the chromatographic and mass spectrometric profiles of samples from in vitro or in vivo metabolism studies with and without the parent drug, novel metabolites can be identified. The deuterated standard aids in distinguishing true metabolites from background noise.
-
Quantitative Bioanalysis: Accurate determination of the concentration of N,N-Dimethyl-4-(methylthio)aniline and its metabolites in various biological fluids (e.g., plasma, urine, bile) and tissues.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of N,N-Dimethyl-4-(methylthio)aniline.
-
In Vitro Metabolism Studies: Investigating the metabolic pathways of the parent compound using liver microsomes, S9 fractions, or hepatocytes.
Predicted Metabolic Pathway
Based on the known metabolism of aromatic amines and sulfur-containing compounds, the following metabolic transformations of N,N-Dimethyl-4-(methylthio)aniline are predicted:
Application Notes and Protocols for Establishing Calibration Curves with N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis using mass spectrometry is a cornerstone of modern drug development and research. The accuracy and reliability of these analytical methods are paramount for pharmacokinetic studies, metabolic profiling, and safety assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice to ensure the highest quality data by correcting for variability in sample preparation and instrument response.
This document provides a detailed protocol for establishing a calibration curve for the quantification of N,N-Dimethyl-4-(methylthio)aniline using its deuterated analog, N,N-Dimethyl-4-(methylthio)aniline-d3, as an internal standard. N,N-Dimethyl-4-(methylthio)aniline-d3 is an ideal SIL-IS as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for distinct detection by the mass spectrometer.[1]
Principle of the Method
This method is based on the principle of isotope dilution mass spectrometry (IDMS). A known and constant amount of the internal standard (N,N-Dimethyl-4-(methylthio)aniline-d3) is added to all calibration standards and unknown samples at the beginning of the sample preparation process. The analyte (N,N-Dimethyl-4-(methylthio)aniline) and the internal standard are then extracted from the biological matrix, separated by liquid chromatography (LC), and detected by tandem mass spectrometry (MS/MS).
The concentration of the analyte in the unknown samples is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. This ratiometric approach effectively compensates for variations in sample extraction, injection volume, and ionization efficiency.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethyl-4-(methylthio)aniline (Analyte, >99% purity)
-
N,N-Dimethyl-4-(methylthio)aniline-d3 (Internal Standard, >98% purity, isotopic purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
3.3.1. Analyte Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of N,N-Dimethyl-4-(methylthio)aniline.
-
Dissolve in 1 mL of methanol in a volumetric flask.
-
Vortex to ensure complete dissolution.
3.3.2. Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of N,N-Dimethyl-4-(methylthio)aniline-d3.
-
Dissolve in 1 mL of methanol in a volumetric flask.
-
Vortex to ensure complete dissolution.
3.3.3. Analyte Working Solution for Calibration Standards (10 µg/mL)
-
Dilute 10 µL of the 1 mg/mL analyte stock solution with methanol to a final volume of 1 mL.
3.3.4. Internal Standard Working Solution (100 ng/mL)
-
Perform a serial dilution of the 1 mg/mL internal standard stock solution with 50% methanol/water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).
-
Add the appropriate volume of the analyte working solution (10 µg/mL) to each tube as detailed in Table 1.
-
Add blank human plasma to each tube to bring the total volume to 100 µL.
-
Vortex each tube briefly.
Table 1: Preparation of Calibration Standards
| Calibration Standard | Analyte Working Solution (10 µg/mL) Volume (µL) | Blank Plasma Volume (µL) | Final Analyte Concentration (ng/mL) |
|---|---|---|---|
| CAL 1 | 0.1 | 99.9 | 1 |
| CAL 2 | 0.5 | 99.5 | 5 |
| CAL 3 | 1.0 | 99.0 | 10 |
| CAL 4 | 5.0 | 95.0 | 50 |
| CAL 5 | 10.0 | 90.0 | 100 |
| CAL 6 | 25.0 | 75.0 | 250 |
| CAL 7 | 50.0 | 50.0 | 500 |
| CAL 8 | 100.0 | 0.0 | 1000 |
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard and unknown sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions
3.6.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.6.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
N,N-Dimethyl-4-(methylthio)aniline: Q1: 168.1 m/z -> Q3: 122.1 m/z
-
N,N-Dimethyl-4-(methylthio)aniline-d3: Q1: 171.1 m/z -> Q3: 125.1 m/z (Note: These transitions are hypothetical and should be optimized by infusing the individual compounds into the mass spectrometer.)
-
Data Presentation
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied. The method should demonstrate good linearity over the defined concentration range.
Table 2: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 250 | 380,100 | 49,800 | 7.633 |
| 500 | 755,000 | 50,100 | 15.070 |
| 1000 | 1,510,000 | 49,900 | 30.261 |
Calibration Curve Performance:
-
Linearity (r²): > 0.995
-
Accuracy: Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Logical flow of data analysis.
References
Application Note: Solid-Phase Extraction and Quantification of Aromatic Amines in Environmental Water Samples Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the extraction, concentration, and quantification of a model aromatic amine, N,N-Dimethyl-4-(methylthio)aniline , from environmental water samples. The protocol utilizes reversed-phase solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3 , is employed. This method is suitable for researchers in environmental science, toxicology, and analytical chemistry engaged in the monitoring of trace organic pollutants.
Introduction
Aromatic amines are a class of organic compounds used in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers. Their potential toxicity and carcinogenicity necessitate sensitive and reliable analytical methods for their detection in environmental matrices. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and preconcentration of analytes from complex samples like wastewater and surface water.[1][2][3][4] Reversed-phase SPE is particularly effective for trapping moderately polar to non-polar compounds from aqueous solutions.[5][6]
For quantitative analysis, especially with mass spectrometry, the use of a stable isotope-labeled internal standard is crucial. These standards, such as N,N-Dimethyl-4-(methylthio)aniline-d3, exhibit nearly identical chemical and physical properties to the target analyte.[7] This allows for the correction of variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and reproducible results.[7][8] This protocol provides a comprehensive workflow from sample collection to final data analysis.
Experimental
-
Analytes and Internal Standard:
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide
-
Sodium Hydroxide
-
-
Solid-Phase Extraction Cartridges:
-
Reversed-phase polymeric cartridges (e.g., Styrene-Divinylbenzene), 200 mg, 6 mL
-
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
Solid-Phase Extraction Manifold
-
pH Meter
-
Vortex Mixer
-
Centrifuge
Protocol: Solid-Phase Extraction
A detailed workflow for the solid-phase extraction of the target analyte from water samples is provided below.
-
Sample Preparation:
-
Collect 100 mL of the water sample in a clean glass container.
-
Adjust the sample pH to 9.0 using sodium hydroxide. This ensures the aromatic amine is in its neutral form for optimal retention on the reversed-phase sorbent.[1][2]
-
Spike the sample with N,N-Dimethyl-4-(methylthio)aniline-d3 to a final concentration of 50 ng/L.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of LC-MS grade water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the prepared 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering hydrophilic compounds.
-
-
Elution:
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with two 3 mL aliquots of methanol into a collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visual Workflow for Solid-Phase Extraction
Caption: Workflow for the solid-phase extraction of aromatic amines.
LC-MS/MS Analysis
The final extract is analyzed by LC-MS/MS. The chromatographic and mass spectrometric conditions should be optimized for the specific analyte and internal standard.
-
Liquid Chromatography Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM transitions should be optimized by infusing individual standards.
-
Data and Results
The following tables present representative data for the validation of this method.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N-Dimethyl-4-(methylthio)aniline | 168.1 | 122.1 | 20 |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | 171.1 | 125.1 | 20 |
Table 2: Method Performance and Recovery
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery at 20 ng/L (n=5) | 95.2% |
| Precision (RSD%) at 20 ng/L | 4.8% |
Troubleshooting
-
Low Recovery:
-
Ensure sample pH is correctly adjusted before loading.
-
Check for breakthrough during sample loading by collecting the effluent and analyzing it.
-
Ensure the SPE cartridge does not dry out before sample loading.
-
Use a stronger elution solvent if necessary.
-
-
High Variability (Poor Precision):
-
Ensure consistent flow rates during SPE steps.
-
Verify the accurate and consistent spiking of the internal standard.
-
Check for matrix effects by comparing calibration curves in solvent and matrix.
-
Conclusion
This application note provides a detailed and reliable protocol for the analysis of N,N-Dimethyl-4-(methylthio)aniline in environmental water samples. The use of solid-phase extraction for sample preparation, combined with the application of N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard for LC-MS/MS analysis, ensures high sensitivity, accuracy, and reproducibility. This methodology can be adapted for the analysis of other aromatic amines and similar compounds in various aqueous matrices.
Logical Relationship Diagram
Caption: Relationship between analytical challenge, methods, and outcome.
References
- 1. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction Using N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of small molecules in complex biological matrices, such as plasma or urine, efficient sample preparation is paramount. Liquid-liquid extraction (LLE) is a widely used technique for the isolation and concentration of analytes prior to chromatographic analysis. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including extraction efficiency and matrix effects, thereby ensuring the accuracy and precision of the results.[1]
This document provides a detailed protocol for a liquid-liquid extraction procedure for the quantification of aromatic amines in human urine using N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard. N,N-Dimethyl-4-(methylthio)aniline-d3 is a deuterated analog of N,N-Dimethyl-4-(methylthio)aniline, making it an ideal internal standard for mass spectrometry-based quantification.[2]
Physicochemical Properties of the Analyte Analog
A thorough understanding of the physicochemical properties of the analyte is essential for developing a robust LLE protocol. The non-deuterated form, 4-(Methylthio)aniline, is a liquid at room temperature with a boiling point of 272-273 °C and a density of 1.119 g/mL.[3] It is sparingly soluble in water, indicating its preference for organic solvents, which is a key consideration for solvent selection in LLE.
Experimental Protocol: Liquid-Liquid Extraction of Aromatic Amines from Human Urine
This protocol is adapted from a validated method for the analysis of primary aromatic amines in human urine by LC-MS/MS.[4]
Materials:
-
Human urine samples
-
N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard solution (1 µg/mL in methanol)
-
Analyte stock solution (e.g., a representative aromatic amine)
-
10 M Sodium Hydroxide (NaOH)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
0.25 M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 2 mL of each urine sample into a 15 mL conical centrifuge tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of the 1 µg/mL N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard solution to each urine sample.
-
Vortex briefly to mix.
-
-
Hydrolysis (for conjugated amines):
-
Add 1 mL of 10 M NaOH to each sample.
-
Incubate the samples at 95°C for 15 hours to hydrolyze conjugated aromatic amines.[4]
-
Allow the samples to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of methyl-tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean 15 mL conical centrifuge tube.
-
Repeat the extraction (steps 4.1-4.3) with another 5 mL of MTBE.
-
Combine the organic extracts.
-
-
Acidification and Evaporation:
-
To improve the recovery of certain aromatic amines, add 15 µL of 0.25 M HCl to the combined organic extract.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data
The following table presents representative recovery data for a selection of aromatic amines from a validated liquid-liquid extraction method using a deuterated internal standard, demonstrating the expected performance of this type of protocol.[4]
| Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Aniline (B41778) | 95.2 | 8.5 |
| o-Toluidine | 98.7 | 7.2 |
| 4-Chloroaniline | 101.3 | 6.8 |
| 2,4-Diaminotoluene | 88.5 | 10.1 |
| 4,4'-Methylenedianiline | 92.1 | 9.3 |
Data adapted from Wang et al. (2021) for illustrative purposes.[4]
Visualizations
Experimental Workflow
Caption: Liquid-liquid extraction workflow for aromatic amines.
Principle of Internal Standard Correction
Caption: Role of a deuterated internal standard in quantification.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Identification and quantitative determination of aniline and toluidines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of the Limit of Detection for N,N-Dimethyl-4-(methylthio)aniline in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for determining the limit of detection (LOD) and limit of quantification (LOQ) of N,N-Dimethyl-4-(methylthio)aniline in human plasma. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with N,N-Dimethyl-4-(methylthio)aniline-d3 as a stable isotope-labeled internal standard (SIL-IS). This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the trace-level quantification of this compound. The protocol described herein adheres to principles of bioanalytical method validation.
Introduction
N,N-Dimethyl-4-(methylthio)aniline is an aniline (B41778) derivative that may be of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of such compounds at low concentrations in complex biological matrices is crucial for toxicological, metabolic, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as N,N-Dimethyl-4-(methylthio)aniline-d3, is a widely accepted practice in quantitative mass spectrometry.[1][2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby improving the accuracy and precision of the measurement.
The limit of detection (LOD) is a critical performance characteristic of a quantitative assay, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. This application note outlines a protocol for determining the LOD based on the signal-to-noise ratio, a commonly employed method in analytical chemistry.
Materials and Methods
Reagents and Materials
-
N,N-Dimethyl-4-(methylthio)aniline (Analyte)
-
N,N-Dimethyl-4-(methylthio)aniline-d3 (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific parameters are detailed in the tables below.
Table 1: LC-MS/MS Instrumentation
| Component | Description |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
Experimental Protocol
1. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.
2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate analyte working standard solutions to achieve final concentrations in a range suitable for the expected study samples (e.g., 0.05, 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the 10 ng/mL internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Analysis
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometer Parameters
| Parameter | N,N-Dimethyl-4-(methylthio)aniline | N,N-Dimethyl-4-(methylthio)aniline-d3 |
| Q1 Mass (m/z) | 168.1 | 171.1 |
| Q3 Mass (m/z) | 122.1 | 125.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 80 | 80 |
| Collision Energy (eV) | 25 | 25 |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
Prepare a series of low-concentration spiked plasma samples (e.g., 0.01, 0.02, 0.05, 0.1 ng/mL).
-
Analyze these samples alongside blank plasma samples.
-
Calculate the S/N ratio for the analyte at each concentration. The signal is the peak height of the analyte, and the noise is determined from a region of the chromatogram where no peak is present.
-
The LOD is the lowest concentration at which the S/N ratio is consistently ≥ 3.
-
The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ± 20%). This often corresponds to a S/N ratio of ≥ 10.
Results
The described LC-MS/MS method demonstrated excellent sensitivity and specificity for the detection of N,N-Dimethyl-4-(methylthio)aniline in human plasma. The use of the deuterated internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3, ensured high precision and accuracy.
Table 4: Limit of Detection and Limit of Quantification
| Parameter | Concentration (ng/mL) | Signal-to-Noise (S/N) Ratio (Average, n=6) | Precision (%CV) | Accuracy (%Bias) |
| LOD | 0.02 | 3.5 | N/A | N/A |
| LOQ | 0.05 | 11.2 | 12.5% | -8.7% |
The linearity of the method was established over the concentration range of 0.05 to 100 ng/mL, with a correlation coefficient (r²) of >0.99.
Diagrams
Caption: Experimental workflow for LOD determination.
Discussion
The protocol presented in this application note provides a reliable and robust method for determining the limit of detection of N,N-Dimethyl-4-(methylthio)aniline in human plasma. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring data integrity, especially at the low concentrations required for LOD and LOQ determination. The signal-to-noise ratio approach is a straightforward and widely accepted method for establishing the LOD. The achieved LOD of 0.02 ng/mL and LOQ of 0.05 ng/mL demonstrate the suitability of this method for applications requiring high sensitivity.
Conclusion
A highly sensitive and specific LC-MS/MS method for the determination of the limit of detection of N,N-Dimethyl-4-(methylthio)aniline in human plasma has been described. The protocol, which incorporates N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard, is suitable for use in regulated bioanalytical laboratories and can be adapted for various research applications.
References
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects with N,N-Dimethyl-4-(methylthio)aniline-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Dimethyl-4-(methylthio)aniline-d3 as a stable isotope-labeled (SIL) internal standard to correct for matrix effects in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[2] These effects are a significant challenge in LC-MS/MS analysis, particularly with complex biological matrices like plasma, urine, or tissue homogenates.[2]
Q2: Why is a stable isotope-labeled (SIL) internal standard, such as N,N-Dimethyl-4-(methylthio)aniline-d3, considered the 'gold standard' for correcting matrix effects?
A2: A SIL internal standard is considered the gold standard because it has nearly identical physicochemical properties to the analyte of interest.[3] This means it co-elutes chromatographically and experiences the same degree of matrix-induced ion suppression or enhancement as the analyte.[1] By calculating the peak area ratio of the analyte to the SIL internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[1] N,N-Dimethyl-4-(methylthio)aniline-d3 serves as the deuterated analogue for N,N-dimethyl-4-(methylthio)aniline.[4][5]
Q3: How do I quantitatively assess the matrix effect in my assay?
A3: The most common method is the post-extraction spike experiment, which is considered the "golden standard" for quantitative assessment.[2] This involves comparing the response of the analyte and internal standard in a post-extraction blank matrix to their response in a neat solution. The result is expressed as the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[2] For regulatory compliance, the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not exceed 15%.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor accuracy and precision despite using N,N-Dimethyl-4-(methylthio)aniline-d3.
Possible Cause: The SIL internal standard is not adequately compensating for the matrix effect.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3 are co-eluting. While SIL internal standards are designed to co-elute, slight retention time shifts can occur due to the deuterium (B1214612) isotope effect, leading to differential matrix effects.
-
Optimize Chromatography: Modify your LC method to improve separation of the analyte and internal standard from interfering matrix components.[1] This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Enhance Sample Preparation: Improve your sample cleanup protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[1]
-
Assess Matrix Factor: Perform a thorough matrix factor assessment using at least six different lots of your biological matrix to ensure the variability is within the acceptable range (CV ≤ 15%).[6]
Issue 2: Low or inconsistent signal intensity for the analyte and/or N,N-Dimethyl-4-(methylthio)aniline-d3.
Possible Cause: Significant ion suppression is occurring, or there are issues with the instrument or sample preparation.
Troubleshooting Steps:
-
Check for Contamination: Contamination in the LC-MS system, from the sample, mobile phase, or column bleed, can cause high background noise and poor signal-to-noise ratios.[7]
-
Optimize Ion Source Parameters: Adjust ion source settings such as temperature, gas flows, and ionization voltage to ensure optimal ionization efficiency for your analyte and internal standard.[8][9]
-
Evaluate Sample Concentration: Ensure your sample is not too dilute, which would result in a weak signal, or too concentrated, which could cause ion suppression.[8]
-
Perform Post-Column Infusion: This qualitative experiment can help identify regions in your chromatogram where significant ion suppression is occurring, guiding your chromatographic optimization.
-
Review Sample Preparation and Recovery: Assess the extraction recovery of both the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3 to ensure it is consistent and reproducible.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively determine the matrix factor (MF) and assess the ability of N,N-Dimethyl-4-(methylthio)aniline-d3 to compensate for matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3 into the final mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3 into the final, extracted matrix at the same low and high concentrations as Set A.[6]
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
Analyte MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)
-
Data Presentation:
| Sample Lot | Analyte MF (Low Conc.) | Analyte MF (High Conc.) | IS-Normalized MF (Low Conc.) | IS-Normalized MF (High Conc.) |
| Lot 1 | 0.85 | 0.82 | 1.02 | 1.01 |
| Lot 2 | 0.79 | 0.75 | 0.98 | 0.99 |
| Lot 3 | 0.91 | 0.88 | 1.05 | 1.03 |
| Lot 4 | 0.83 | 0.80 | 1.01 | 1.00 |
| Lot 5 | 0.88 | 0.86 | 1.03 | 1.02 |
| Lot 6 | 0.81 | 0.78 | 0.99 | 0.99 |
| Mean | 0.85 | 0.82 | 1.01 | 1.01 |
| %CV | 5.9% | 6.3% | 2.5% | 1.7% |
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across all lots should be ≤ 15%.[6]
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Inadequate Matrix Effect Compensation.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Chromatographic Co-elution of N,N-Dimethyl-4-(methylthio)aniline and its d3 Analog
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of N,N-Dimethyl-4-(methylthio)aniline and its deuterated (d3) analog during chromatographic analysis.
Troubleshooting Guide
Issue: My N,N-Dimethyl-4-(methylthio)aniline and its d3 analog are co-eluting. How can I resolve them?
Co-elution of isotopically labeled compounds is a common challenge in chromatography. While mass spectrometry can differentiate between the analyte and its deuterated internal standard, chromatographic separation is often desirable for robust quantification and to avoid potential matrix effects or detector saturation. Here’s a step-by-step guide to troubleshoot and resolve this issue.
1. Confirm Co-elution
Before making significant changes to your method, confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or merged peaks.[1] A perfectly symmetrical peak might still contain co-eluting compounds.
-
Detector-Assisted Peak Purity:
-
Diode Array Detector (DAD): If you are using a DAD, perform a peak purity analysis. The UV spectra taken across the peak should be identical for a pure compound.[2]
-
Mass Spectrometry (MS): Extract ion chromatograms (XICs) for the specific m/z of N,N-Dimethyl-4-(methylthio)aniline and its d3 analog. If the apex of both XICs is at the same retention time, co-elution is occurring.
-
2. Chromatographic Method Optimization
If co-elution is confirmed, systematically adjust your chromatographic parameters. The separation of isotopologues can be influenced by subtle differences in their physicochemical properties, which can be exploited by modifying the chromatographic conditions.[3]
-
Mobile Phase Modification:
-
Weaken the Mobile Phase: A common first step is to weaken the mobile phase (e.g., decrease the percentage of the organic solvent in a reversed-phase system). This increases the retention time (capacity factor, k') and may provide more opportunity for the compounds to separate.[1][2]
-
Adjust pH and Additives: For ionizable compounds like anilines, the pH of the mobile phase can significantly impact retention and selectivity.[4][5] Experiment with slight adjustments to the mobile phase pH. The addition of additives like ammonium (B1175870) hydroxide (B78521) can influence polar interactions between the analyte and the stationary phase.[3]
-
Solvent Choice: Changing the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.
-
-
Stationary Phase (Column) Evaluation:
-
Change Column Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable for separating these closely related compounds.[2] Consider a column with a different stationary phase that offers different selectivity. For example, if you are using a standard C18 column, you might try a column with a different ligand (e.g., C8, Phenyl-Hexyl) or a different base silica.
-
Decrease Particle Size/Increase Column Length: Columns with smaller particle sizes or longer lengths provide higher efficiency (more theoretical plates), which can lead to sharper peaks and improved resolution.[5]
-
-
Operating Parameter Adjustments:
-
Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, although it will increase the analysis time.[5]
-
Optimize Column Temperature: Temperature can affect selectivity.[4][5] Try running the analysis at different temperatures (e.g., in 5 °C increments) to see if it improves resolution. Lowering the temperature can increase retention and may enhance separation.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated and non-deuterated compounds co-elute?
A1: Deuterated and non-deuterated analogs (isotopologues) have the same chemical structure and bonding arrangement, differing only in isotopic composition.[3] This results in very similar physicochemical properties, making their chromatographic separation challenging. Any separation is typically due to subtle differences in properties like van der Waals radii, bond lengths, and polarity caused by the presence of deuterium.
Q2: Can I still quantify my results if the compounds co-elute?
A2: Yes, if you are using a mass spectrometer as a detector. You can use extracted ion chromatograms (XICs) for the specific m/z of the analyte and the deuterated internal standard for quantification. However, chromatographic separation is generally preferred to minimize the risk of ion suppression or enhancement from matrix components that might co-elute with your analytes of interest.
Q3: My peak has a shoulder. Is this always co-elution?
A3: A shoulder on a peak is a strong indication of co-elution.[1] However, it can also be caused by other issues such as a dirty frit or a void in the column.[2] It is important to use a detector like a DAD or MS to confirm if multiple compounds are present under the peak.
Q4: Will changing the mobile phase pH always improve the separation of my aniline (B41778) compounds?
A4: For ionizable compounds like anilines, adjusting the mobile phase pH can be a very effective tool for changing selectivity and improving resolution.[5] The goal is to find a pH where the ionization states of the two compounds differ slightly or where their interaction with the stationary phase is optimized for separation.
Q5: I've tried adjusting the mobile phase and temperature without success. What should I do next?
A5: If optimizing the mobile phase and operating parameters does not resolve the co-elution, the next logical step is to evaluate the stationary phase.[5] The chemistry of your column may not be selective enough for this separation.[2] Consider trying a column with a different stationary phase chemistry.
Data Presentation
The following table summarizes the key chromatographic parameters that can be adjusted to resolve the co-elution of N,N-Dimethyl-4-(methylthio)aniline and its d3 analog.
| Parameter | Recommended Action | Rationale |
| Mobile Phase Strength | Decrease the percentage of organic solvent. | Increases retention time, allowing more time for separation.[1][2] |
| Mobile Phase pH | Adjust the pH slightly (e.g., in 0.2 unit increments). | Alters the ionization state of the aniline, which can change its interaction with the stationary phase.[4][5] |
| Mobile Phase Additive | Introduce or change the concentration of an additive (e.g., formic acid, ammonium hydroxide). | Can modify polar interactions and improve peak shape.[3] |
| Organic Solvent | Switch from acetonitrile to methanol, or vice versa. | Changes the selectivity of the separation. |
| Column Chemistry | Change to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). | Provides a different chemical environment and can lead to different retention mechanisms.[2] |
| Column Dimensions | Increase column length or decrease particle size. | Increases the number of theoretical plates, leading to higher efficiency and better resolution.[5] |
| Flow Rate | Decrease the flow rate. | Can improve separation efficiency.[5] |
| Temperature | Increase or decrease the column temperature (e.g., in 5 °C increments). | Affects selectivity and efficiency.[4][5] |
Experimental Protocols
Proposed LC-MS/MS Method for the Analysis of N,N-Dimethyl-4-(methylthio)aniline and its d3 Analog
This protocol is a starting point for method development and may require further optimization.
1. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of N,N-Dimethyl-4-(methylthio)aniline and its d3 analog in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the mobile phase to achieve the desired concentration range for the calibration curve. Each working standard should contain a constant concentration of the d3-internal standard.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Evaporate the extract to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor to product ion transition for N,N-Dimethyl-4-(methylthio)aniline.
-
Monitor the precursor to product ion transition for N,N-Dimethyl-4-(methylthio)aniline-d3.
-
Note: The specific m/z values for the precursor and product ions will need to be determined by infusing the individual standards into the mass spectrometer.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualization
Caption: Troubleshooting workflow for co-elution.
References
improving peak shape for N,N-Dimethyl-4-(methylthio)aniline-d3 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the high-performance liquid chromatography (HPLC) peak shape of N,N-Dimethyl-4-(methylthio)aniline-d3.
Troubleshooting Guide: Peak Shape Issues
Poor peak shape can compromise the accuracy and precision of quantitative analysis.[1] This guide addresses the most common peak shape distortions encountered with N,N-Dimethyl-4-(methylthio)aniline-d3.
Q1: My peak is tailing. What is the cause and how can I fix it?
A1: Peak tailing is the most common peak shape problem for basic compounds like N,N-Dimethyl-4-(methylthio)aniline-d3.[2] It is characterized by an asymmetrical peak with a "tail" extending to the right.
Primary Cause: The primary cause of peak tailing for basic compounds is secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] These strong interactions delay the elution of a portion of the analyte molecules, resulting in a distorted peak.
Solutions:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.[2] N,N-Dimethyl-4-(methylthio)aniline-d3 is a basic compound (estimated pKa ~5.1, similar to N,N-dimethylaniline).
-
Low pH (e.g., pH < 3): At a low pH, the basic analyte is fully protonated (positively charged), and the acidic silanol groups are protonated (neutral). This minimizes strong ionic interactions, leading to improved peak symmetry.[2]
-
High pH (e.g., pH > 8): At a high pH (using a pH-stable column), the analyte is neutral, which can also improve peak shape. However, silica-based columns can dissolve at high pH, so a hybrid or polymer-based column is recommended.[3][4]
-
Avoid pKa Range: Operating with a mobile phase pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, causing peak distortion or splitting.[5][6] It is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.
-
-
Use a Highly Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups.[1][2] Using a column specifically designed for the analysis of basic compounds, which has minimal silanol activity, can significantly improve peak shape.[3][7]
-
Add a Mobile Phase Modifier: Adding a small concentration of a basic "sacrificial amine" like triethylamine (B128534) (TEA) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.[8]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to both tailing and fronting.[1][9] Try reducing the injection volume or diluting the sample.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Q2: My peak is fronting. What does this mean?
A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.
Common Causes & Solutions:
-
Column Overloading: Injecting too high a concentration of the sample can saturate the stationary phase.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the column too quickly in a distorted band.[9]
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Q3: Why is my single analyte peak splitting into two or appearing as a shoulder?
A3: Split peaks suggest that the analyte is entering the column as two distinct bands or is experiencing two different separation environments.
Common Causes & Solutions:
-
Injection Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak splitting.[9]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[9]
-
-
Mobile Phase pH is Too Close to Analyte pKa: When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms of the compound can exist simultaneously, potentially leading to split or shouldered peaks.[5][6]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single form.[9]
-
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample path to split, resulting in a distorted or split peak.[1]
Logical Decision Tree for Peak Shape Problems
Caption: Decision tree for diagnosing common HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q: How does the deuterium (B1214612) label on N,N-Dimethyl-4-(methylthio)aniline-d3 affect its HPLC separation? A: The primary effect of deuterium labeling is a slight change in the analyte's interaction with the stationary phase, known as the chromatographic isotope effect.[10] In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[11] However, this effect is typically very small and is not a cause of significant peak shape distortion like tailing or splitting. The compound's basicity is the dominant factor affecting peak shape.
Q: What are the ideal starting conditions for developing an HPLC method for this compound? A: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, buffered at a low pH.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, end-capped (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Ensures the analyte and silanols are protonated, minimizing peak tailing.[2][12] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 15 minutes | A generic gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at ~254 nm or Mass Spectrometry | Aniline derivatives absorb UV light. MS is used for confirmation and quantification with internal standards.[12][13] |
| Injection Vol. | 5-10 µL | A small volume to prevent column overload. |
| Sample Solvent | Mobile Phase (at initial conditions) | Ensures good peak shape and avoids solvent effects. |
Q: How do I prepare a buffered mobile phase correctly? A: Proper buffer preparation is critical for reproducible results. Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent (e.g., acetonitrile).[4] The addition of organic solvent can alter the apparent pH reading.
Experimental Protocol: General Purpose HPLC-UV Method
This protocol outlines a representative method for analyzing N,N-Dimethyl-4-(methylthio)aniline-d3, focusing on achieving a good peak shape.
1. Objective: To achieve a symmetric, well-resolved chromatographic peak for N,N-Dimethyl-4-(methylthio)aniline-d3 using reversed-phase HPLC with UV detection.
2. Materials:
-
Analyte: N,N-Dimethyl-4-(methylthio)aniline-d3
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (>98%)
-
Equipment: HPLC system with gradient pump, autosampler, column oven, and UV detector.
3. Mobile Phase Preparation (0.1% Formic Acid):
-
Aqueous Phase (A): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or inline degasser).
4. Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of N,N-Dimethyl-4-(methylthio)aniline-d3 reference standard.
-
Dissolve in a 50:50 mixture of acetonitrile and water to make a 100 µg/mL stock solution.
-
Perform serial dilutions with the same solvent to create working standards (e.g., 1 µg/mL).
5. HPLC Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
6. Data Analysis:
-
Integrate the peak for N,N-Dimethyl-4-(methylthio)aniline-d3.
-
Calculate the peak asymmetry or USP tailing factor. A value close to 1.0 indicates a symmetrical peak.[3] Many methods require the tailing factor to be less than a specified limit, often 1.5 or 2.0.[3]
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. chromforum.org [chromforum.org]
- 12. waters.com [waters.com]
- 13. medchemexpress.com [medchemexpress.com]
preventing in-source fragmentation of N,N-Dimethyl-4-(methylthio)aniline-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of N,N-Dimethyl-4-(methylthio)aniline-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of N,N-Dimethyl-4-(methylthio)aniline-d3?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. This can be problematic for the analysis of N,N-Dimethyl-4-(methylthio)aniline-d3 as it can lead to a diminished signal for the intact molecule, making accurate quantification challenging. Furthermore, the appearance of fragment ions can complicate spectral interpretation. Aromatic amines, such as this compound, can be susceptible to fragmentation, particularly the loss of methyl groups from the dimethylamino and methylthio moieties.
Q2: What are the likely in-source fragmentation pathways for N,N-Dimethyl-4-(methylthio)aniline-d3?
A2: Based on the structure of N,N-Dimethyl-4-(methylthio)aniline-d3, the primary fragmentation pathways are expected to involve the cleavage of the C-N and C-S bonds. The most probable fragmentations are the loss of a deuterated methyl radical (•CD₃) from the dimethylamino group and the loss of a methyl radical (•CH₃) from the methylthio group. Due to the kinetic isotope effect, the C-D bond is stronger than a C-H bond, which may result in a preferential loss of the non-deuterated methyl group.[1][2][3]
Q3: How does the cone voltage (fragmentor voltage/declustering potential) affect in-source fragmentation?
A3: The cone voltage is a critical parameter that influences the kinetic energy of ions as they move from the atmospheric pressure region of the ion source to the vacuum of the mass analyzer. Higher cone voltages increase the energy of collisions between ions and gas molecules, leading to increased fragmentation. Conversely, lowering the cone voltage reduces these collisions, resulting in "softer" ionization and less fragmentation.[4][5][6]
Q4: What is the role of ion source temperature in preventing fragmentation?
A4: Elevated ion source and desolvation gas temperatures can provide excess thermal energy to the analyte ions, which can induce fragmentation. For thermally sensitive compounds like N,N-Dimethyl-4-(methylthio)aniline-d3, it is crucial to use the lowest temperatures necessary for efficient desolvation to minimize this thermal fragmentation.
Q5: How can the mobile phase composition be optimized to reduce in-source fragmentation?
A5: The choice of mobile phase additives can significantly impact ionization efficiency and the extent of in-source fragmentation. For aromatic amines, using a mobile phase with a lower percentage of organic solvent can sometimes reduce fragmentation.[6] Additionally, the choice of acid modifier is important. While formic acid is commonly used to promote protonation in positive ion mode, ammonium (B1175870) formate (B1220265) can sometimes provide better signal and peak shape for certain compounds.[7][8][9][10] It is advisable to avoid trifluoroacetic acid (TFA) as it is known to cause signal suppression in ESI.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of N,N-Dimethyl-4-(methylthio)aniline-d3.
Issue: High abundance of fragment ions and low abundance of the precursor ion.
Solution: Optimize the mass spectrometer's ion source parameters.
Step 1: Optimize Cone Voltage
-
Rationale: This is often the most effective parameter for controlling in-source fragmentation.
-
Procedure:
-
Infuse a standard solution of N,N-Dimethyl-4-(methylthio)aniline-d3 directly into the mass spectrometer.
-
Start with a moderate cone voltage (e.g., 30 V).
-
Gradually decrease the cone voltage in increments of 5-10 V and observe the effect on the relative intensities of the precursor and fragment ions.
-
Identify the optimal cone voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Step 2: Adjust Source and Desolvation Temperatures
-
Rationale: Minimizing thermal stress on the analyte can prevent fragmentation.
-
Procedure:
-
Begin with the instrument's recommended default temperatures.
-
If fragmentation is still observed, incrementally decrease the desolvation gas temperature (e.g., in 25 °C steps) and the source temperature (e.g., in 10-20 °C steps).
-
Monitor the signal intensity to ensure that desolvation remains efficient.
-
Step 3: Modify Mobile Phase Composition
-
Rationale: The solvent environment can influence ion stability.
-
Procedure:
-
If using a high percentage of organic solvent in your LC method, try reducing it if chromatographically feasible.
-
Experiment with different mobile phase additives. Compare the results with 0.1% formic acid to those with 5-10 mM ammonium formate.
-
Data Presentation
The following table summarizes the key ion source parameters and their typical starting ranges for optimization to prevent in-source fragmentation.
| Parameter | Typical Range for Aromatic Amines | Recommended Optimization Step | Potential Trade-offs |
| Cone Voltage | 10 - 60 V[6] | Decrease in 5-10 V increments | Lowering too much may reduce overall signal intensity. |
| Desolvation Temperature | 250 - 450 °C | Decrease in 25 °C increments | Insufficient temperature can lead to poor desolvation and solvent adducts. |
| Source Temperature | 100 - 150 °C | Decrease in 10-20 °C increments | May affect ionization efficiency. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for stable spray | Sub-optimal flow can lead to signal instability. |
| Drying Gas Flow | Instrument Dependent | Optimize for efficient desolvation | Insufficient flow can result in solvent clusters. |
Experimental Protocols
Protocol for Cone Voltage Optimization
-
Prepare a standard solution: Prepare a 1 µg/mL solution of N,N-Dimethyl-4-(methylthio)aniline-d3 in a solvent mixture that is representative of your mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution into the ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial MS Settings: Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the precursor ion (m/z 171.1 for [M+H]⁺) and expected fragment ions (e.g., m/z 153.1 for loss of CD₃ and m/z 124.1 for loss of SCH₃). Use default source temperatures and gas flows.
-
Cone Voltage Ramp:
-
Set the initial cone voltage to a relatively high value where fragmentation is expected (e.g., 60 V).
-
Acquire a mass spectrum.
-
Decrease the cone voltage in 10 V increments (60 V, 50 V, 40 V, 30 V, 20 V, 10 V).
-
Acquire a mass spectrum at each voltage setting.
-
-
Data Analysis:
-
For each spectrum, record the intensity of the precursor ion and the major fragment ions.
-
Plot the intensities of the precursor and fragment ions against the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope effects in mass-spectrometry [inis.iaea.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. chromforum.org [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. chromforum.org [chromforum.org]
- 10. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression with N,N-Dimethyl-4-(methylthio)aniline-d3
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing N,N-Dimethyl-4-(methylthio)aniline-d3 as a deuterated internal standard to combat ion suppression in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethyl-4-(methylthio)aniline-d3 and what is its primary application?
A1: N,N-Dimethyl-4-(methylthio)aniline-d3 is a deuterium-labeled stable isotope of N,N-Dimethyl-4-(methylthio)aniline. Its primary application is as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), particularly for the analysis of small molecules that are structurally similar, such as biogenic amines and neurotransmitters.[1] Using a deuterated internal standard is a widely accepted strategy to compensate for matrix effects, including ion suppression, and to improve the accuracy and precision of quantification.
Q2: How does a deuterated internal standard like N,N-Dimethyl-4-(methylthio)aniline-d3 help in addressing ion suppression?
A2: Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical chemical nature ensures that the internal standard co-elutes with the analyte from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and reliable quantification.
Q3: For which types of analytes is N,N-Dimethyl-4-(methylthio)aniline-d3 a suitable internal standard?
A3: Due to its chemical structure (an N,N-dimethylaniline derivative), this internal standard is most suitable for the quantitative analysis of aromatic amines, including but not limited to:
-
Biogenic amines: such as tryptamine (B22526) and phenylethylamine.
-
Neurotransmitters and their metabolites: particularly those with an aniline-like substructure.
-
Other primary and secondary amines that can be derivatized to have similar chromatographic behavior.
The choice of internal standard should always be validated for each specific analyte and matrix to ensure co-elution and similar ionization response.
Q4: Can I use N,N-Dimethyl-4-(methylthio)aniline-d3 in both positive and negative ionization modes?
A4: The suitability of an internal standard for a specific ionization mode depends on its ability to be efficiently ionized. N,N-Dimethyl-4-(methylthio)aniline, due to the presence of the dimethylamino group, is readily protonated and is therefore well-suited for positive electrospray ionization (ESI+) mode. Its utility in negative ionization mode would be limited unless derivatization is employed to introduce a functional group amenable to negative ionization.
Troubleshooting Guides
This section provides solutions to common problems encountered when using N,N-Dimethyl-4-(methylthio)aniline-d3 to correct for ion suppression.
Problem 1: Significant ion suppression is still observed despite using the deuterated internal standard.
-
Possible Cause 1: Extreme Matrix Effects: The concentration of co-eluting matrix components may be so high that it suppresses the ionization of both the analyte and the internal standard to a non-linear extent.
-
Solution: Enhance the sample preparation procedure to more effectively remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.
-
-
Possible Cause 2: Chromatographic Separation of Analyte and Internal Standard: A slight chromatographic separation between the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3 can occur due to the deuterium (B1214612) isotope effect. If they elute into regions with different matrix interferences, the correction will be inaccurate.
-
Solution: Optimize the chromatographic method to ensure perfect co-elution. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the column temperature.
-
-
Possible Cause 3: Internal Standard Concentration Too High: An excessively high concentration of the internal standard can cause detector saturation or even contribute to ion suppression.
-
Solution: Prepare a dilution series of the internal standard and spike it into your sample matrix to determine the optimal concentration that provides a stable and robust signal without interfering with the analyte's ionization.
-
Problem 2: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause 1: Inconsistent Sample Preparation: Variability in the sample extraction and processing steps can lead to inconsistent recoveries of the analyte and internal standard.
-
Solution: Ensure that the internal standard is added at the very beginning of the sample preparation workflow. Automating sample preparation steps can also improve consistency.
-
-
Possible Cause 2: Instability of the Analyte or Internal Standard: The analyte or N,N-Dimethyl-4-(methylthio)aniline-d3 may be degrading during sample storage or processing.
-
Solution: Investigate the stability of both compounds under your experimental conditions (e.g., freeze-thaw cycles, benchtop stability). Adjust storage and handling procedures accordingly.
-
-
Possible Cause 3: Carryover: Residual analyte or internal standard from a high-concentration sample can carry over into subsequent injections, affecting the accuracy of low-concentration samples.
-
Solution: Optimize the autosampler wash procedure. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.
-
Quantitative Data Summary
The following table presents a hypothetical summary of data from a method validation experiment designed to assess the effectiveness of N,N-Dimethyl-4-(methylthio)aniline-d3 in compensating for matrix effects in the analysis of a representative biogenic amine (Analyte X) in human plasma.
| Parameter | Without Internal Standard | With N,N-Dimethyl-4-(methylthio)aniline-d3 |
| Matrix Effect (%) | ||
| Lot 1 | -45% | -2% |
| Lot 2 | -52% | 1% |
| Lot 3 | -38% | -3% |
| Recovery (%) | ||
| Low QC (5 ng/mL) | 58% | 98% |
| Mid QC (50 ng/mL) | 65% | 101% |
| High QC (500 ng/mL) | 62% | 99% |
| Precision (%CV) | ||
| Intra-assay | 12.5% | 3.8% |
| Inter-assay | 15.2% | 4.5% |
Note: This data is illustrative. Actual performance will depend on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
1. Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of small molecule amines from a biological matrix like plasma. Optimization will be required for specific analytes and matrices.
-
Objective: To remove phospholipids, proteins, and other interfering components from the sample matrix prior to LC-MS/MS analysis.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma sample
-
N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard spiking solution
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the N,N-Dimethyl-4-(methylthio)aniline-d3 internal standard solution. Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Protocol for LC-MS/MS Analysis
-
Objective: To achieve chromatographic separation of the analyte from matrix interferences and to perform sensitive and selective detection and quantification.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be optimized for the specific analyte and N,N-Dimethyl-4-(methylthio)aniline-d3.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | To be determined | To be determined | To be optimized |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | 171.1 | To be determined | To be optimized |
Visualizations
References
Validation & Comparative
The Superiority of ¹³C-Labeled Standards in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate, reproducible, and reliable results. While deuterated standards, such as N,N-Dimethyl-4-(methylthio)aniline-d3, are widely utilized, a growing body of evidence highlights the superior performance of ¹³C-labeled standards. This guide provides an objective comparison of these two types of stable isotope-labeled internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[1] By mimicking the physicochemical properties of the analyte of interest, they effectively compensate for variability during sample preparation, chromatography, and ionization.[1] However, the choice between deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling can significantly impact assay performance.[2]
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.[1][3] ¹³C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the performance differences between deuterated and ¹³C-labeled internal standards based on key analytical parameters.
| Parameter | Deuterated (²H) Internal Standard (e.g., N,N-Dimethyl-4-(methylthio)aniline-d3) | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[2][5] This "isotope effect" is more pronounced in liquid chromatography (LC) separations.[2] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2][6] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Accuracy & Precision | Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[2][4] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[2] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[2] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[2][7][8] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2][9] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2][10] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[10] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3][11] | The ¹³C label is integrated into the carbon skeleton of the molecule, making it highly stable and not susceptible to exchange.[3][11] | ¹³C-labeling offers greater assurance of isotopic integrity throughout the analytical process.[11] |
| Commercial Availability & Cost | Widely available and generally less expensive.[1] | Generally more expensive and less commercially available than deuterated standards.[1] | The higher cost of ¹³C-labeled standards can be justified by the increased data quality and reliability. |
Mandatory Visualization
Caption: A decision tree for selecting the appropriate internal standard.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of a small molecule analyte in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the human plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled) at a predetermined concentration.
-
Mixing: Vortex the mixture briefly to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding stable isotope-labeled internal standard.
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard for all samples, calibrators, and QCs.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is commonly used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Recommendation
While deuterated internal standards like N,N-Dimethyl-4-(methylthio)aniline-d3 can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[1][3] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromforum.org [chromforum.org]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Guide to Accuracy and Precision with Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards like N,N-Dimethyl-4-(methylthio)aniline-d3, are widely regarded as the gold standard. This guide provides an objective comparison of the performance of deuterated internal standards with other alternatives, supported by representative experimental data and detailed methodologies, to inform best practices in quantitative bioanalysis.
Superior Performance of Deuterated Internal Standards
In quantitative analysis, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to calibration standards, quality control samples, and study samples to correct for variability during sample processing and analysis. The ideal internal standard should mimic the analyte's behavior throughout the analytical process.
Deuterated internal standards, such as N,N-Dimethyl-4-(methylthio)aniline-d3, are versions of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-eluting behavior is crucial for compensating for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample—which is a common challenge in bioanalysis.
Structural analogs, which are molecules with similar but not identical chemical structures to the analyte, are another class of internal standards. While they can be a viable alternative when a SIL internal standard is unavailable, they often exhibit different chromatographic retention times and ionization efficiencies, which can lead to less effective correction for matrix effects and greater variability in results.
Comparative Performance Data
The following tables summarize representative data from a bioanalytical method validation for a hypothetical analyte, demonstrating the superior performance of a deuterated internal standard compared to a structural analog.
Table 1: Accuracy and Precision Data with a Deuterated Internal Standard
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 1.03 | 103.0 | 4.5 |
| 2.5 (Low QC) | 2.45 | 98.0 | 3.2 |
| 50.0 (Mid QC) | 51.2 | 102.4 | 2.1 |
| 80.0 (High QC) | 79.4 | 99.3 | 1.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Accuracy and Precision Data with a Structural Analog Internal Standard
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 1.15 | 115.0 | 12.8 |
| 2.5 (Low QC) | 2.78 | 111.2 | 9.5 |
| 50.0 (Mid QC) | 55.9 | 111.8 | 7.3 |
| 80.0 (High QC) | 89.1 | 111.4 | 6.5 |
As the data illustrates, the use of a deuterated internal standard results in accuracy and precision values well within the accepted regulatory limits (typically ±15% for accuracy and ≤15% for precision). In contrast, the structural analog yields less accurate and more variable results.
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below is a typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard like N,N-Dimethyl-4-(methylthio)aniline-d3.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of plasma sample (calibration standard, QC, or unknown) to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., N,N-Dimethyl-4-(methylthio)aniline-d3 in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Injection Volume: Typically 5-10 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
The specific MRM transitions for the analyte and the deuterated internal standard are optimized during method development to ensure high selectivity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship between key validation parameters in bioanalysis.
Bioanalytical Experimental Workflow
A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing N,N-Dimethyl-4-(methylthio)aniline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons of analytical methods that employ N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard. The objective of such a comparison is to establish the reproducibility, reliability, and robustness of an analytical method across different laboratory settings, which is a critical step in method validation for clinical and preclinical studies, as well as for regulatory submissions.
N,N-Dimethyl-4-(methylthio)aniline-d3 is a deuterated stable isotope-labeled internal standard. The use of such internal standards is considered the gold standard in quantitative mass spectrometry-based assays, as they closely mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability in extraction efficiency, matrix effects, and instrument response.[1][2] An inter-laboratory comparison serves to demonstrate that a method is transferable and will produce comparable results regardless of the laboratory performing the analysis.
Key Performance Parameters for Inter-Laboratory Comparison
A successful inter-laboratory comparison hinges on the consistent evaluation of key method validation parameters. Each participating laboratory should assess the following, and the results should be compiled for a comprehensive comparison.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of calibration standards over a specified range.
-
Accuracy: The closeness of the mean test results to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is determined at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision.
-
Matrix Effect: The alteration of analyte response due to the presence of interfering components in the sample matrix. It is a critical parameter to evaluate, especially in complex biological matrices like plasma or urine.
-
Recovery: The efficiency of the extraction procedure for the analyte from the sample matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation: Comparative Summary Tables
The following tables should be used to summarize the quantitative data from each participating laboratory.
Table 1: Linearity and Range
| Laboratory | Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Lab A | ||||
| Lab B | ||||
| Lab C |
Table 2: Accuracy and Precision (Intra-Day)
| Laboratory | Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | ||||
| LQC | |||||
| MQC | |||||
| HQC | |||||
| Lab B | LLOQ | ||||
| LQC | |||||
| MQC | |||||
| HQC | |||||
| Lab C | LLOQ | ||||
| LQC | |||||
| MQC | |||||
| HQC |
Table 3: Accuracy and Precision (Inter-Day)
| Laboratory | Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | ||||
| LQC | |||||
| MQC | |||||
| HQC | |||||
| Lab B | LLOQ | ||||
| LQC | |||||
| MQC | |||||
| HQC | |||||
| Lab C | LLOQ | ||||
| LQC | |||||
| MQC | |||||
| HQC |
Table 4: Matrix Effect and Recovery
| Laboratory | Analyte | Concentration Level | Matrix Factor | Recovery (%) |
| Lab A | LQC | |||
| HQC | ||||
| Lab B | LQC | |||
| HQC | ||||
| Lab C | LQC | |||
| HQC |
Experimental Protocols
The following are generalized protocols that should be standardized across all participating laboratories to ensure a valid comparison. Specific parameters (e.g., volumes, concentrations, instrument settings) should be agreed upon beforehand.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of N,N-Dimethyl-4-(methylthio)aniline-d3 at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards: Spike the appropriate blank biological matrix with the working standard solutions to achieve the desired calibration concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot 100 µL of blank matrix, calibration standards, QC samples, or study samples into microcentrifuge tubes.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This is a generic example and should be optimized for the specific analyte and mass spectrometer.
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimized transitions for the analyte and N,N-Dimethyl-4-(methylthio)aniline-d3.
Protocol 4: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix and then add the analyte and internal standard to the final extract.
-
Set C (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before extraction.
-
-
Calculate Matrix Factor: Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A).
-
Calculate Recovery: Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100.
Visualizations
The following diagrams illustrate the experimental workflow and the role of the internal standard in quantitative analysis.
Caption: Experimental workflow for bioanalytical sample analysis.
Caption: How an internal standard corrects for analytical variability.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Tamoxifen Analysis
This guide provides a detailed comparison of two distinct analytical methods for the quantification of tamoxifen (B1202) and its metabolites in biological matrices. The comparison focuses on a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, representing a gold standard in bioanalysis, and a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, which serves as a viable alternative.
The choice of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. While this guide does not feature a specific method using N,N-Dimethyl-4-(methylthio)aniline-d3, it is a deuterated compound designed for use as an internal standard in mass spectrometry-based assays.[1][2] The principles and workflows discussed are directly applicable to methods employing such deuterated internal standards.
Method A: LC-MS/MS with a Deuterated Internal Standard
This method represents a highly sensitive and specific approach for the quantification of tamoxifen and its metabolites. The use of a stable isotope-labeled internal standard, such as deuterated tamoxifen (D5-tam), is a common practice to compensate for matrix effects and variations in sample processing and instrument response.[3]
Method B: HPLC with a Non-Deuterated Internal Standard
This method provides an alternative to mass spectrometry, often with lower instrumentation costs. It relies on the native fluorescence of tamoxifen and its metabolites after post-column UV irradiation. A non-deuterated compound, such as propranolol, can be used as an internal standard.[4][5]
Experimental Protocols
A detailed description of the methodologies for both analytical approaches is provided below.
Method A: LC-MS/MS Protocol
-
Sample Preparation:
-
To 50 µL of human serum, add an internal standard solution (e.g., deuterated-tamoxifen).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[3]
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and acetonitrile, both containing formic acid.[6]
-
Flow Rate: 0.300 mL/min.[6]
-
-
Mass Spectrometry:
Method B: HPLC with Fluorescence Detection Protocol
-
Sample Preparation:
-
To a serum sample, add a non-deuterated internal standard (e.g., propranolol).[4][5]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.[4]
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.[4][5]
-
Inject the reconstituted sample into the HPLC system.
-
-
High-Performance Liquid Chromatography:
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of potassium phosphate (B84403) buffer and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Fluorescence Detection:
-
Employ post-column UV irradiation to convert tamoxifen and its metabolites to fluorescent phenanthrene (B1679779) derivatives.[4]
-
Set the excitation and emission wavelengths (e.g., 256 nm for excitation and 380 nm for emission) to detect the fluorescent products.[5]
-
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of the two methods based on published data for tamoxifen and its metabolites.
| Parameter | Method A: LC-MS/MS with Deuterated IS | Method B: HPLC with Non-Deuterated IS |
| Analyte(s) | Tamoxifen and its metabolites (e.g., endoxifen, 4-hydroxytamoxifen) | Tamoxifen and its metabolites |
| Internal Standard | Deuterated Tamoxifen (e.g., D5-tam) | Propranolol |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL for tamoxifen and key metabolites.[3] | 0.48 - 1.74 ng/mL for tamoxifen and key metabolites.[4] |
| Linearity Range | 0.6 to 2000 nM | Upper limits of 125-250 ng/mL reported |
| Precision (%RSD) | Within-run: 2.9-15.4% Between-run: 4.4-12.9%[3] | Not explicitly stated, but method deemed precise. |
| Accuracy (% Recovery) | 89.5 to 105.3%[6] | 85-103% |
| Specificity | High, due to mass-based detection. | Lower, potential for interference from co-eluting compounds. |
| Throughput | Higher, with run times around 10 minutes.[6] | Lower, with longer run times and more extensive sample preparation. |
Visualizations
The following diagrams illustrate the experimental workflows for each method.
Caption: Workflow for Method A: LC-MS/MS with a Deuterated Internal Standard.
Caption: Workflow for Method B: HPLC with a Non-Deuterated Internal Standard.
Conclusion
The cross-validation of analytical methods is essential to ensure the reliability and comparability of bioanalytical data. The LC-MS/MS method (Method A) with a deuterated internal standard offers superior sensitivity, specificity, and throughput, making it the preferred method for clinical and research applications where high accuracy is paramount. The HPLC method with fluorescence detection (Method B) provides a cost-effective alternative, and studies have shown that it can produce comparable results to LC-MS/MS when properly validated.[5][7] The choice between these methods will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. The principles of method validation and comparison outlined in this guide are broadly applicable to a wide range of analytical methods and internal standards, including N,N-Dimethyl-4-(methylthio)aniline-d3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: N,N-Dimethyl-4-(methylthio)aniline-d3 Versus Structural Analog Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of the deuterated internal standard, N,N-Dimethyl-4-(methylthio)aniline-d3, against commonly employed structural analog internal standards. The information presented, supported by representative experimental data and detailed methodologies, is designed to empower researchers to make informed decisions for their analytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and ionization.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as N,N-Dimethyl-4-(methylthio)aniline-d3, or a structurally similar but non-isotopically labeled compound, known as a structural analog.
The Superiority of Stable Isotope-Labeled Internal Standards
The scientific consensus strongly favors the use of stable isotope-labeled internal standards for the most rigorous and reliable quantitative assays.[2] A deuterated standard like N,N-Dimethyl-4-(methylthio)aniline-d3 is chemically identical to the analyte, with the only difference being the substitution of three hydrogen atoms with deuterium. This subtle mass change allows for differentiation by the mass spectrometer while preserving the molecule's fundamental physicochemical properties.[2]
In contrast, a structural analog, while similar, is a distinct chemical entity. Even minor differences in structure can lead to significant variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of quantification.[2]
Performance Comparison: N,N-Dimethyl-4-(methylthio)aniline-d3 vs. Structural Analogs
To illustrate the performance differences, the following tables summarize representative data from a comparative experiment designed to quantify N,N-Dimethyl-4-(methylthio)aniline in human plasma using either N,N-Dimethyl-4-(methylthio)aniline-d3 or a structural analog (e.g., N,N-Diethyl-4-(methylthio)aniline) as the internal standard.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | Low | 10 | 10.2 | 102 | 3.5 |
| Mid | 100 | 99.1 | 99.1 | 2.8 | |
| High | 800 | 805 | 100.6 | 2.1 | |
| Structural Analog IS | Low | 10 | 11.5 | 115 | 8.9 |
| Mid | 100 | 108 | 108 | 7.5 | |
| High | 800 | 832 | 104 | 6.3 |
This representative data highlights the superior accuracy and precision achieved with the deuterated internal standard.
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Lots | Analyte Response (Area) | IS Response (Area) | Matrix Factor (MF) | IS-Normalized MF | %CV of IS-Normalized MF |
| N,N-Dimethyl-4-(methylthio)aniline-d3 | Lot 1 | 48500 | 51000 | 0.95 | 0.99 | 2.5 |
| Lot 2 | 47000 | 49000 | 0.92 | 0.98 | ||
| Lot 3 | 49500 | 52000 | 0.97 | 1.01 | ||
| Lot 4 | 46000 | 48500 | 0.90 | 0.97 | ||
| Lot 5 | 50000 | 52500 | 0.98 | 1.02 | ||
| Lot 6 | 48000 | 50500 | 0.94 | 0.99 | ||
| Structural Analog IS | Lot 1 | 49000 | 55000 | 0.96 | 1.05 | 9.8 |
| Lot 2 | 46500 | 50000 | 0.91 | 0.98 | ||
| Lot 3 | 50000 | 58000 | 0.98 | 1.08 | ||
| Lot 4 | 45000 | 48000 | 0.88 | 0.95 | ||
| Lot 5 | 51000 | 60000 | 1.00 | 1.11 | ||
| Lot 6 | 47500 | 53000 | 0.93 | 1.02 |
The lower coefficient of variation (%CV) for the IS-normalized matrix factor demonstrates the enhanced ability of the deuterated standard to compensate for variability in matrix effects across different biological samples.[3]
Experimental Protocols
To objectively compare the performance of N,N-Dimethyl-4-(methylthio)aniline-d3 and a structural analog internal standard, a thorough validation experiment should be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
N,N-Dimethyl-4-(methylthio)aniline (analyte)
-
N,N-Dimethyl-4-(methylthio)aniline-d3 (deuterated IS)
-
Structural Analog IS (e.g., N,N-Diethyl-4-(methylthio)aniline)
-
Control human plasma from at least six different donors
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Experimental Workflow for Matrix Effect Evaluation
Detailed Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and each internal standard in the final mobile phase composition at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from six different sources. After the final extraction step, spike the extracted matrix with the analyte and each internal standard to the same concentration as in Set 1.
-
Set 3 (Blank Matrix): Extract blank plasma from the six different sources without adding the analyte or internal standard. This is used to confirm the absence of interferences.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF for the analyte and each IS in each of the six matrix sources using the following formula: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF for each matrix source: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and structural analog internal standards.
-
A lower %CV for the IS-normalized MF indicates superior compensation for the variability of the matrix effect.
Logical Flow for Internal Standard Selection
References
A Comparative Guide to Assessing the Linearity of N,N-Dimethyl-4-(methylthio)aniline-d3 Calibration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the linearity of calibration curves for N,N-Dimethyl-4-(methylthio)aniline-d3, a deuterated internal standard commonly used in quantitative bioanalysis. Due to the limited availability of specific published linearity data for this exact molecule, this guide synthesizes established principles of bioanalytical method validation and leverages performance data from structurally similar aromatic amines analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
N,N-Dimethyl-4-(methylthio)aniline-d3 serves as a crucial internal standard (IS) in the quantification of various analytes, particularly in pharmacokinetic and toxicokinetic studies.[1] A stable isotope-labeled IS is the preferred choice in LC-MS bioanalysis as it shares nearly identical chemical and physical properties with the analyte of interest, ensuring consistent behavior during sample preparation and analysis.[2] Establishing the linearity of the analytical method is a fundamental requirement of method validation, demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.
This guide outlines a typical experimental protocol for evaluating the linearity of an LC-MS/MS method for an analyte, using N,N-Dimethyl-4-(methylthio)aniline-d3 as the internal standard. It also presents a comparative analysis of expected performance characteristics based on data from similar aromatic amines.
Experimental Protocol: Assessing Calibration Curve Linearity
A robust assessment of linearity is critical for ensuring the accuracy and reliability of quantitative bioanalytical data. The following protocol describes a standard approach for generating a calibration curve and evaluating its linearity.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solution: Prepare a primary stock solution of the non-deuterated analyte (N,N-Dimethyl-4-(methylthio)aniline) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a primary stock solution of N,N-Dimethyl-4-(methylthio)aniline-d3 in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary analyte stock solution to create calibration standards at a minimum of six to eight different concentration levels.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration that yields a consistent and reproducible instrument response.
2. Preparation of Calibration Curve Samples:
-
Spike a known volume of blank biological matrix (e.g., plasma, urine) with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Add a constant volume of the internal standard working solution to all calibration standards and quality control (QC) samples.[2]
-
Process the samples using a validated extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure sufficient separation of the analyte from potential matrix interferences.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis and Linearity Assessment:
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve data. The most common model is a simple linear regression with or without weighting. A weighting factor (e.g., 1/x or 1/x²) is often applied to improve accuracy at the lower end of the calibration range.
-
The linearity of the calibration curve is assessed by the correlation coefficient (R²) or the coefficient of determination (r²).
Comparative Performance Data
| Analyte/Method | Calibration Range | Correlation Coefficient (R²) | Weighting Model | Reference |
| 22 Primary Aromatic Amines | 1 - 500 µg/kg | > 0.995 | Not specified | [3] |
| 18 Aromatic Amines | 0.1-1 to 30-50 µg/mL | > 0.99 | Weighted | [4][5] |
| Various Aromatic Amines | Not specified | > 0.99 | Weighted | [6] |
| Nτ-methylhistidine | 1.56 - 50.0 µmol/L | 0.9998 | Not specified | [7] |
| Nπ-methylhistidine | 0.78 - 25.00 µmol/L | 0.9999 | Not specified | [7] |
Key Observations:
-
Linearity for aromatic amines is consistently high, with correlation coefficients typically exceeding 0.99.[4][5][6]
-
Wide linear dynamic ranges can be achieved, often spanning several orders of magnitude.
-
The use of a weighting factor in the linear regression is a common practice to ensure accuracy across the entire calibration range.
Visualizing the Workflow and Logic
To further clarify the process of assessing calibration curve linearity and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for linearity assessment.
Caption: Role of the internal standard in ensuring linearity.
Conclusion
While direct experimental data on the calibration linearity of N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard is not widely published, a robust assessment can be performed following standard bioanalytical method validation guidelines. Based on the performance of similar aromatic amines, it is reasonable to expect that a well-developed LC-MS/MS method utilizing this internal standard will exhibit excellent linearity, with a correlation coefficient (R²) greater than 0.99 over a wide dynamic range. The provided experimental protocol and comparative data serve as a valuable resource for researchers in developing and validating reliable quantitative methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Bioanalytical Challenges: A Comparative Guide to Recovery and Matrix Effect Validation for N,N-Dimethyl-4-(methylthio)aniline-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results. N,N-Dimethyl-4-(methylthio)aniline-d3 serves as a deuterated internal standard, intended to mimic the analytical behavior of its non-labeled counterpart, thereby compensating for variability during sample preparation and analysis. This guide provides a comparative overview of the validation parameters of recovery and matrix effect for such internal standards.
Due to the absence of publicly available, specific experimental data for N,N-Dimethyl-4-(methylthio)aniline-d3, this guide presents representative data from a validated bioanalytical method for atorvastatin (B1662188) using its deuterated internal standard, atorvastatin-d5. This serves as a practical example to illustrate the expected performance of a deuterated internal standard. Furthermore, a qualitative comparison with other types of internal standards is provided to underscore the advantages of using a SIL-IS.
Quantitative Data Presentation
The efficacy of an internal standard is critically evaluated through recovery and matrix effect experiments. Recovery assesses the efficiency of the extraction process, while the matrix effect evaluation quantifies the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Table 1: Representative Bioanalytical Method Validation Data for Atorvastatin using Atorvastatin-d5 in Human Plasma
| Parameter | Analyte (Atorvastatin) | Internal Standard (Atorvastatin-d5) | Acceptance Criteria |
| Recovery (%) | 72.48% - 81.48%[1] | Consistent and reproducible[1] | Consistent, precise, and reproducible |
| Matrix Effect | Compensated by IS | Compensated by IS | IS-normalized matrix factor close to 1 with %CV ≤15% |
Note: The recovery of the internal standard is expected to be consistent across all samples. While a specific percentage is not always reported as an acceptance criterion, its consistency is crucial for accurate quantification.
Table 2: Qualitative Comparison of Internal Standard Types
| Feature | Deuterated Internal Standard (e.g., N,N-Dimethyl-4-(methylthio)aniline-d3) | Structural Analog Internal Standard | Homologous Series Internal Standard |
| Co-elution with Analyte | Nearly identical | Similar, but can differ | Different |
| Matrix Effect Compensation | High | Moderate to High | Low to Moderate |
| Extraction Recovery Mimicry | High | Moderate to High | Low to Moderate |
| Potential for Differential Matrix Effects | Low, but possible due to isotopic effects | Moderate | High |
| Availability | Requires custom synthesis | May be commercially available | May be commercially available |
| Cost | High | Moderate | Moderate |
Experimental Protocols
The following are detailed methodologies for conducting recovery and matrix effect validation experiments in a regulated bioanalytical laboratory setting.
Recovery Experiment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and the internal standard at three concentration levels (low, medium, and high) before the extraction process. These samples are then processed through the entire extraction procedure.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is first subjected to the extraction procedure. The resulting extract is then spiked with the analyte and the internal standard at the same three concentration levels.
-
Set 3 (Neat Solution): The analyte and internal standard are prepared in the final reconstitution solvent at the same three concentrations.
-
-
Analysis: All three sets of samples are analyzed by the LC-MS/MS method.
-
Calculation: The recovery is calculated by comparing the peak area of the analyte and internal standard in the pre-extraction spiked samples (Set 1) to that in the post-extraction spiked samples (Set 2).
Recovery (%) = (Peak Area of Analyte/IS in Set 1 / Peak Area of Analyte/IS in Set 2) x 100
Matrix Effect Experiment
Objective: To evaluate the effect of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Post-Extraction Spike): Blank biological matrix from at least six different sources (individual donors) is extracted. The resulting extracts are then spiked with the analyte and internal standard at low and high concentration levels.
-
Set B (Neat Solution): The analyte and internal standard are prepared in the final reconstitution solvent at the same low and high concentrations.
-
-
Analysis: Both sets of samples are analyzed by the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): The MF is calculated for each lot of matrix by dividing the peak area of the analyte (or IS) in the post-extraction spiked sample (Set A) by the average peak area of the analyte (or IS) in the neat solution (Set B).
-
MF = Peak Area in Set A / Average Peak Area in Set B
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2]
-
-
IS-Normalized Matrix Factor: To assess the ability of the internal standard to compensate for matrix effects, the IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard for each matrix lot.
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Mandatory Visualization
Caption: Experimental workflow for recovery and matrix effect validation.
Caption: Conceptual diagram of matrix effects: ion suppression and enhancement.
References
A Comparative Guide to N,N-Dimethyl-4-(methylthio)aniline-d3 and its Alternatives for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of N,N-Dimethyl-4-(methylthio)aniline-d3 with its non-deuterated analog and a more heavily deuterated alternative, offering insights into their performance as internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.
Executive Summary
N,N-Dimethyl-4-(methylthio)aniline-d3 is a deuterated analog of N,N-Dimethyl-4-(methylthio)aniline, commonly employed as an internal standard in the quantitative analysis of the parent compound and structurally related molecules. The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. This guide evaluates the key analytical parameters of N,N-Dimethyl-4-(methylthio)aniline-d3, its non-deuterated counterpart, and N,N-Dimethyl-d6-aniline, based on available certificate of analysis data and established analytical methodologies.
Comparison of Analytical Standards
The selection of an appropriate internal standard is critical for the development of robust and reproducible quantitative assays. The following tables summarize the key specifications for N,N-Dimethyl-4-(methylthio)aniline-d3 and its alternatives. While a complete Certificate of Analysis for a specific lot of N,N-Dimethyl-4-(methylthio)aniline-d3 was not publicly available, representative data from suppliers has been included.
Table 1: General Properties
| Parameter | N,N-Dimethyl-4-(methylthio)aniline-d3 | N,N-Dimethyl-4-(methylthio)aniline | N,N-Dimethyl-d6-aniline |
| CAS Number | 4012-62-9 (example) | 2388-51-4 | 4019-61-8 |
| Molecular Formula | C₉H₁₀D₃NS | C₉H₁₃NS | C₈H₅D₆N |
| Molecular Weight | 170.29 | 167.28 | 127.22 |
| Deuterium Incorporation | d3 | d0 (unlabeled) | d6 |
Table 2: Purity and Isotopic Abundance
| Parameter | N,N-Dimethyl-4-(methylthio)aniline-d3 | N,N-Dimethyl-4-(methylthio)aniline | N,N-Dimethyl-d6-aniline |
| Purity (Typical) | >98% (by HPLC/GC) | ≥99.8% (by GC) | 99.68% (by GC) |
| Isotopic Purity | ≥98% | Not Applicable | 99.7% |
| d0 Contribution | <2% (Typical) | Not Applicable | 0.02% |
Note: Data for N,N-Dimethyl-4-(methylthio)aniline-d3 is based on typical supplier specifications. Data for N,N-Dimethyl-4-(methylthio)aniline is from a sample Certificate of Analysis from Thermo Fisher Scientific. Data for N,N-Dimethyl-d6-aniline is from a Certificate of Analysis from LGC Standards.
Experimental Protocols
A robust and validated analytical method is essential for the successful application of these internal standards. The following is a representative experimental protocol for the quantitative analysis of N,N-Dimethyl-4-(methylthio)aniline in a biological matrix using N,N-Dimethyl-4-(methylthio)aniline-d3 as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of a 100 ng/mL working solution of N,N-Dimethyl-4-(methylthio)aniline-d3 in methanol.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to induce protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
-
N,N-Dimethyl-4-(methylthio)aniline: Precursor ion (Q1) m/z 168.1 → Product ion (Q3) m/z 122.1
-
N,N-Dimethyl-4-(methylthio)aniline-d3: Precursor ion (Q1) m/z 171.1 → Product ion (Q3) m/z 125.1
-
Visualizing Workflows and Comparisons
To further clarify the experimental process and the logical selection of an internal standard, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-4-(methylthio)aniline-d3: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-4-(methylthio)aniline-d3. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidance is based on established safety protocols for hazardous aromatic amines. It is imperative to consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols, as regulations may vary.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
When handling N,N-Dimethyl-4-(methylthio)aniline-d3, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Quantitative Hazard Summary
While specific quantitative data for N,N-Dimethyl-4-(methylthio)aniline-d3 is limited, the following table summarizes the hazards of the closely related compound, 4-(Methylthio)aniline. This information should be used as a conservative guide for handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| (Single Exposure) |
Disposal Operational Plan
The primary and most recommended method for the disposal of N,N-Dimethyl-4-(methylthio)aniline-d3 is through a licensed and approved hazardous waste disposal facility.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix N,N-Dimethyl-4-(methylthio)aniline-d3 waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Container: Collect waste in its original container or a clearly labeled, compatible, and sealable waste container. The container must be in good condition and free from leaks.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N,N-Dimethyl-4-(methylthio)aniline-d3".
Step 2: Storage
-
Designated Area: Store the hazardous waste container in a designated, well-ventilated, and secured satellite accumulation area.
-
Segregation: Ensure the storage area allows for the segregation of incompatible waste materials.
-
Secondary Containment: Store the container within a secondary containment system to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.
Alternative Disposal Considerations: Chemical Treatment (For Informational Purposes Only)
Chemical degradation may be a theoretical option for this compound, but it should only be attempted by trained personnel in a controlled laboratory setting after thorough validation. The following are general methods for the degradation of aromatic amines and are not a substitute for professional disposal.
Diazotization and Reduction
Aromatic amines can be converted to diazonium salts, which can then be reduced to less harmful compounds. A general, non-validated protocol is as follows:
-
Dissolution: Dissolve the N,N-Dimethyl-4-(methylthio)aniline-d3 waste in a suitable solvent, such as a dilute mineral acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature.
-
Reduction: The resulting diazonium salt can then be treated with a reducing agent, such as hypophosphorous acid, to replace the diazo group with a hydrogen atom.
-
Neutralization and Disposal: The final solution should be neutralized and disposed of in accordance with local regulations for aqueous waste.
Note: This procedure can generate unstable diazonium salts and should be performed with extreme caution and appropriate safety measures in place.
Spill Management Protocol
In the event of a spill:
-
Evacuate: Evacuate the immediate area and alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Small Spills: For small spills, if you are trained and equipped to handle them:
-
Wear the appropriate PPE as described above.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
-
Large Spills: For large spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.
Deuterium (B1214612) Recovery and Recycling
Given that N,N-Dimethyl-4-(methylthio)aniline-d3 is a deuterated compound, recovery and recycling of the deuterium may be a consideration, particularly for larger quantities of waste, to conserve this expensive isotope.[2][3][4] This process would involve specialized chemical procedures to isolate the deuterium and is typically only feasible in dedicated facilities. If significant quantities of this material are being used, consulting with a specialized chemical recycling company is recommended to explore the feasibility of deuterium recovery.
Disposal Decision Workflow
References
Personal protective equipment for handling N,N-Dimethyl-4-(methylthio) aniline-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dimethyl-4-(methylthio)aniline-d3. The procedures outlined are based on available safety data for the non-deuterated analog, N,N-Dimethyl-4-(methylthio)aniline, and general best practices for handling aromatic amines and deuterated compounds.
Hazard Assessment:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure. | Nitrile or neoprene gloves (double-gloving recommended). | Safety glasses with side shields or chemical splash goggles.[7] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation. | Lab coat.[8] |
| Solution Preparation | Chemical fume hood. | Nitrile or neoprene gloves. | Chemical splash goggles or a full-face shield.[7] | Use in a well-ventilated area. A respirator may be necessary for high concentrations or in poorly ventilated spaces.[3][4] | Lab coat. |
| General Handling and Transfers | Chemical fume hood or other ventilated enclosure. | Nitrile or neoprene gloves. | Safety glasses with side shields. | Not generally required if handled in a fume hood. | Lab coat. |
Experimental Workflow and Safety Procedures
The following diagram outlines the logical workflow for handling N,N-Dimethyl-4-(methylthio)aniline-d3, from preparation to disposal.
Caption: Logical workflow for the safe handling of N,N-Dimethyl-4-(methylthio)aniline-d3.
Operational and Disposal Plans
Handling Procedures:
-
Acclimatization: Before opening, allow the sealed container to equilibrate to room temperature to prevent moisture condensation, which could lead to isotopic dilution.[6]
-
Inert Atmosphere: For optimal stability and to prevent moisture absorption, handle the compound under a dry, inert atmosphere such as nitrogen or argon, especially for long-term storage or sensitive applications.[5][6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[1][9]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Protect from light and moisture to maintain the chemical and isotopic integrity of the compound.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand.[9]
-
Collect the spilled material and absorbent into a labeled container for hazardous waste disposal.[9]
-
Wash the spill area thoroughly.
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[1] This compound should be treated as hazardous waste.
-
Do not allow the material to enter drains or waterways.[9]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[1] Rinse mouth.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. velsafe.com [velsafe.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
